Furametpyr

Catalog No.
S528555
CAS No.
123572-88-3
M.F
C17H20ClN3O2
M. Wt
333.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furametpyr

CAS Number

123572-88-3

Product Name

Furametpyr

IUPAC Name

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)

InChI Key

NRTLIYOWLVMQBO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

furametpyr, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide, Limber

Canonical SMILES

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C

The exact mass of the compound Furametpyr is 333.1244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

discovery and introduction of furametpyr fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Profile and Properties

This compound is a systemic pyrazole carboxamide fungicide with both protective and curative properties [1]. Its introduction dates back to 1996 in Japan [1]. The table below summarizes its core identifiers and key physicochemical properties [1].

Property Value / Description
IUPAC Name (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide
CAS No. 123572-88-3
Molecular Formula C₁₇H₂₀ClN₃O₂
Molecular Mass 333.81 g/mol
Chemical Class Pyrazole fungicide; Carboxamide fungicide
Physical State Colourless crystalline solid
Melting Point 150 °C
Water Solubility (at 20°C) 255 mg/L (moderate)
Log P (at 20°C) 2.36 (low)
Vapour Pressure (at 20°C) 0.000112 mPa (low volatility)
Primary Use Control of sheath blight in rice [1]. Considered obsolete but may be available in some countries [1].

Mode of Action and Metabolic Pathway

This compound acts systemically by inhibiting mitochondrial succinate dehydrogenase, a key enzyme in the respiratory electron transport chain [1]. According to the Fungicide Resistance Action Committee (FRAC), it is classified under Group 7 [1].

The metabolic pathway of this compound has been studied in rats and in vitro with human enzymes. The following diagram illustrates the major biotransformation reactions and the key human cytochrome P450 enzymes involved.

f This compound This compound M1 N-Demethylation This compound->M1 M2 Oxidation of C3 methyl on pyrazole ring This compound->M2 M3 Oxidation of C1 methyl on isobenzofuran ring This compound->M3 M4 Hydroxylation at C3 of isobenzofuran ring This compound->M4 M5 Hydroxylation at C7 of isobenzofuran ring This compound->M5 CYP1A1 CYP1A1 M1->CYP1A1 CYP1A2 CYP1A2 M1->CYP1A2 CYP2C19 CYP2C19 M1->CYP2C19 CYP3A4 CYP3A4 M1->CYP3A4

Major this compound biotransformation reactions and involved human CYPs [2] [3].

Analytical Methodology for Residue Detection

A modern, validated method for detecting this compound residues in foodstuffs uses QuEChERS extraction with HPLC-MS/MS [4]. This protocol is summarized below.

Step Parameter Description
1. Extraction Method QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)
Solvent Acetonitrile
2. Cleanup Adsorbent Multi-walled carbon nanotubes (MWCNTs) to remove pigments and other impurities.
3. Analysis Technique High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS)
Ionization Mode Positive electrospray ionization (ESI+)
4. Application Matrices Validated for 12 food matrices including vegetables, fruits, grains, and herbs (e.g., tomato, cucumber, apple, grape, rice, wheat, soybean).

Synthesis and Context Among Pyrazole Fungicides

The industrial synthesis of this compound involves constructing a pyrazole-4-carboxamide core, chlorinating it at the 5-position, and then coupling it with a trimethyl-substituted benzofuran moiety via amide bond formation [1].

This compound is part of a larger class of succinate dehydrogenase inhibitor (SDHI) fungicides that share the pyrazole amide structure [4]. Other notable fungicides in this subgroup include [1] [4]:

  • Bixafen
  • Penthiopyrad
  • Pydiflumetofen
  • Isopyrazam
  • Penflufen
  • Sedaxane
  • Benzovindiflupyr

Key Insights for Professionals

  • Metabolism & Toxicology: The identification of specific human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4) responsible for its primary N-demethylation is crucial for understanding its metabolic fate and potential for drug-fungicide interactions [2] [3].
  • Resistance Monitoring: As an SDHI fungicide, this compound is subject to the resistance risks common to this group. Continuous monitoring and adherence of anti-resistance management strategies are essential [5].
  • Analytical Advancement: The development of multi-residue methods capable of simultaneously detecting this compound and seven other pyrazole amide fungicides across diverse food matrices represents a significant step forward in food safety monitoring and regulatory compliance [4].

References

Furametpyr metabolic pathway identification

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Metabolic Pathway

The following diagram illustrates the major biotransformation pathways of this compound as identified in experimental studies, primarily in rats [1] [2]. The core structure undergoes transformations at several sites, leading to a variety of metabolites.

FurametpyrMetabolism This compound Major Metabolic Pathways cluster_human Human CYP450 (in vitro) This compound This compound (Core Structure) Invis1 This compound->Invis1 M_N_Demethyl N-Demethylated Metabolites Glucuronides Glucuronic Acid Conjugates M_N_Demethyl->Glucuronides Conjugation M_Pz_Ox Pyrazole C3 Methyl Oxidation Products M_Pz_Ox->Glucuronides Conjugation M_DHBF_Ox DHBF Ring Hydroxylation Products (C1, C3, C7) M_DHBF_Ox->Glucuronides Conjugation Invis2 Glucuronides->Invis2 Excreted_Urine Excretion in Urine Excreted_Feces Excretion in Feces Bile Biliary Excretion Bile->Excreted_Feces Enterohepatic Circulation Invis1->M_N_Demethyl Reaction 1 Invis1->M_Pz_Ox Reaction 2 Invis1->M_DHBF_Ox Reaction 3 Invis2->Excreted_Urine Invis2->Bile Primary Route CYP1A1 CYP1A1 CYP1A1->M_N_Demethyl CYP1A2 CYP1A2 CYP1A2->M_N_Demethyl CYP2C19 CYP2C19 CYP2C19->M_N_Demethyl CYP3A4 CYP3A4 CYP3A4->M_N_Demethyl

Diagram of the major this compound biotransformation and excretion pathways.

Detailed Metabolic Reactions & Quantitative Disposition

The diagram above shows the major pathways. The specific biotransformation reactions and the quantitative fate of this compound in the body are detailed below.

Major Biotransformation Reactions [1]:

  • N-demethylation: Removal of a methyl group from the pyrazole ring. This is a major pathway in both rats and humans.
  • Oxidation of the pyrazole ring methyl group: Oxidation of the methyl group at the C3 position of the pyrazole ring.
  • Oxidation of the 1,3-dihydroisobenzofuran (DHBF) ring: This includes oxidation of the methyl group at C1, as well as hydroxylation at the C3 and C7 positions of the DHBF ring.

Human Cytochrome P450 Enzymes Involved [1]:

  • In vitro studies using recombinant human enzymes show that the N-demethylation reaction is catalyzed by multiple CYP450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4.

Quantitative Excretion and Tissue Distribution in Rats [2]: The table below summarizes the excretion data and tissue concentrations from rat studies.

Parameter Findings in Rats Notes
Total Excretion (7 days) 89.6 - 107.1% of dose Rapid elimination.
Fecal Excretion 45.5 - 53.3% of dose Includes unabsorbed compound and biliary excretion.
Urinary Excretion 44.1 - 53.8% of dose Indicates high systemic absorption.
Expired Air ~0.01% of dose Minimal mineralization.
Tissue Concentrations (7-day post-dose) <0.004 ppm (low dose) to <1.1 ppm (high dose) Rapid clearance from tissues.
Biliary Excretion 52.5 - 54.2% of dose within 2 days Major route for metabolite elimination.
Absorption Ratio (1 mg/kg) >93.7% Highly absorbed from the GI tract.

Detailed Experimental Protocols

The information summarized above was generated using standardized in vivo and in vitro methodologies. Here are the detailed protocols for the key experiments cited.

1. In Vivo Metabolism and Disposition Study in Rats [2]

  • Test System: Male and female rats (strains not specified in abstract).
  • Dosing: Single oral dose of 14C-labeled this compound at 1 mg/kg (low dose) and 200 or 300 mg/kg (high dose).
  • Sample Collection: Excreta (urine and feces) were collected at predetermined intervals for up to 7 days. Tissues were collected at sacrifice for radiocarbon analysis. Bile was collected via cannulated ducts.
  • Metabolite Identification: Urinary and fecal metabolites were purified using chromatographic techniques. The chemical structures of 14 metabolites were determined using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
  • Quantification: 14C concentrations were measured in all samples to determine mass balance, excretion rates, and tissue concentrations.

2. In Vitro Biotransformation using Human Cytochrome P450 Enzymes [1]

  • Test System: Recombinant human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4).
  • Incubation: The recombinant enzymes were incubated with this compound under standardized conditions.
  • Reaction Monitoring: The formation of the primary metabolite (the N-demethylated product) was monitored to identify which human enzyme isoforms are capable of catalyzing this key reaction.

Key Insights for Researchers

  • Comprehensive Metabolism: this compound undergoes extensive metabolism via multiple pathways, with N-demethylation being a major and toxicologically relevant route due to its occurrence in humans [1].
  • Rapid Elimination and Low Accumulation: Despite high absorption, the compound and its metabolites are rapidly and almost completely excreted, leading to low residual tissue concentrations after one week [2].
  • Biliary Excretion is Key: The high level of biliary excretion and the presence of glucuronide conjugates in bile point to enterohepatic circulation as a significant process in its disposition [2].
  • Research Context: this compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. A 2021 review highlights that while SDHIs are crucial for agriculture, there are ongoing investigations into their potential effects on off-target organisms, underscoring the importance of understanding their metabolic fate [3].

References

Furametpyr CYP450 metabolism human cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

Key CYP450 Enzymes in Furametpyr Metabolism

The following table summarizes the specific human cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, along with their primary metabolic reactions [1].

CYP450 Enzyme Metabolic Reaction Role in this compound Metabolism
CYP1A1 N-demethylation A major catalyst for this reaction
CYP1A2 N-demethylation A major catalyst for this reaction
CYP2C19 N-demethylation A major catalyst for this reaction
CYP3A4 N-demethylation A major catalyst for this reaction

The diagram below illustrates the primary metabolic pathway of this compound in humans.

This compound This compound N-demethylated Metabolite N-demethylated Metabolite This compound->N-demethylated Metabolite  N-demethylation CYP1A1 CYP1A1 Catalyzes Catalyzes CYP1A2 CYP1A2 CYP2C19 CYP2C19 CYP3A4 CYP3A4 N-demethylation N-demethylation Catalyzes->N-demethylation  Primary Reaction

Experimental Protocols for In Vitro Biotransformation

The key findings on this compound metabolism were obtained through in vitro studies using recombinant human cytochrome P450 enzymes [1]. Here is a detailed methodology:

Enzyme Source Preparation
  • System Used: Commercially available recombinant human CYP enzymes expressed in a heterologous system (e.g., baculovirus-insect cell system or E. coli).
  • Specific Isoforms: The study utilized enzymes from the CYP1A, CYP2C, and CYP3A families, specifically CYP1A1, CYP1A2, CYP2C19, and CYP3A4.
Incubation Reaction Setup
  • Test Compound: ( ^{14}C )-labeled this compound was used to allow for precise tracking of the compound and its metabolic products.
  • Incubation Mixture: The typical reaction mixture contained:
    • The recombinant human CYP enzyme.
    • An NADPH-generating system (to supply the essential cofactor for CYP enzyme activity).
    • The ( ^{14}C )-labeled this compound substrate in a suitable buffer (e.g., potassium phosphate buffer).
  • Control Incubations: Reactions without the NADPH-generating system or with control insect cell microsomes were run in parallel to confirm that the observed metabolism was CYP-dependent.
Metabolite Analysis and Identification
  • Separation Technique: Metabolites were purified using a combination of chromatographic techniques, likely including high-performance liquid chromatography (HPLC).
  • Structural Elucidation: The chemical structures of the purified metabolites were definitively identified using:
    • Mass Spectrometry (MS): For determining the molecular weight and fragmentation pattern of the metabolites.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed information about the molecular structure.

The experimental workflow for identifying this compound metabolites is summarized below.

A Recombinant Human CYP Enzymes D In Vitro Incubation A->D B ¹⁴C-labeled this compound B->D C NADPH-Generating System C->D E Metabolite Mixture D->E F Chromatographic Separation E->F G Isolated Metabolites F->G H Structural Identification G->H I MS & NMR Analysis H->I

Research Context and Broader Implications

  • Comparative Metabolism: The original research also detailed this compound metabolism in male rats, identifying 14 metabolites. The biotransformation reactions in rats were more extensive, including oxidations and hydroxylations on both the pyrazole and dihydroisobenzofuran rings [1].
  • Role of CYP3A4: The involvement of CYP3A4 in this compound's metabolism is significant. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for metabolizing a vast array of drugs and xenobiotics [2] [3]. Its central role makes it a common site for metabolic drug-drug interactions.
  • Bioactivation Potential: While this specific study focused on the initial metabolic reactions, research on other pesticides shows that CYP-mediated metabolism can sometimes lead to bioactivation, where a metabolite is more toxic or reactive than the parent compound [3]. This is a critical consideration for toxicological risk assessment.

References

Furametpyr Metabolism and N-Demethylation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram summarizes the major biotransformation pathways of furametpyr identified in rats, with the N-demethylation reaction highlighted as a key pathway also relevant to humans.

G cluster_0 Catalyzed by Human Cytochrome P450 Enzymes This compound This compound N_demethylated N_demethylated This compound->N_demethylated N-Demethylation  (Major Path) Other_Metabolites Other_Metabolites This compound->Other_Metabolites Oxidation & Hydroxylation CYP1A1 CYP1A1 CYP1A1->N_demethylated Catalyzes CYP1A2 CYP1A2 CYP1A2->N_demethylated Catalyzes CYP2C19 CYP2C19 CYP2C19->N_demethylated Catalyzes CYP3A4 CYP3A4 CYP3A4->N_demethylated Catalyzes

Key metabolic pathways of this compound, highlighting N-demethylation [1]

The table below provides the core quantitative data related to this metabolic transformation.

Aspect Details
Reaction N-Demethylation (removal of a methyl group from a nitrogen atom) [1].
Significance A primary and major biotransformation pathway [1].
Catalyzing Enzymes in Humans Recombinant Cytochrome P450 isoforms: CYP1A1, CYP1A2, CYP2C19, and CYP3A4 [1].

Experimental Identification Methodology

The data on this compound's metabolites was obtained through a series of detailed analytical procedures [1]:

  • Dosing and Sample Collection: Administration of 14C-labeled this compound to male rats, followed by collection of urinary and fecal samples.
  • Metabolite Isolation: Purification of metabolites from the samples using a combination of chromatographic techniques.
  • Structural Elucidation: Identification of the chemical structures of 14 purified metabolites through spectroanalytical methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
  • In Vitro Enzyme Mapping: Investigation of human metabolism was conducted using in vitro assays with recombinant human cytochrome P450 enzymes to determine which specific isoforms are responsible for the N-demethylation reaction.

Additional Metabolic Pathways and Compound Properties

Beyond N-demethylation, this compound undergoes several other biotransformation reactions in rats [1]:

  • Oxidation of the methyl group at the C3 position of the pyrazole ring.
  • Oxidation of the methyl group at the C1 position of the 1,3-dihydroisobenzofuran ring.
  • Hydroxylation at the C3 and C7 positions of the 1,3-dihydroisobenzofuran ring.

For context, the basic chemical identity and status of this compound are [2] [3]:

  • IUPAC Name: (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide
  • CAS RN: 123572-88-3
  • Molecular Formula: C17H20ClN3O2
  • Fungicide Class: Pyrazolecarboximide (FRAC Code 7) [2]
  • Regulatory Status: Not approved in the EU; considered obsolete but may be available in some countries [2] [3].

A Guide for Further Research

The available data identifies the what (N-demethylation occurs) and the who (which CYP enzymes are involved) but not the precise how. To elucidate the detailed mechanism, you may need to consult specialized biochemistry resources or pursue computational modeling studies.

References

Furametpyr soil degradation aerobic DT50

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Findings on Furametpyr

The search confirms that this compound is a chiral fungicide used primarily to control sheath blight in rice [1]. However, the Pesticide Properties Database (PPDB), a reputable source for such data, explicitly notes that the aerobic soil degradation data (DT₅₀) for this compound is unavailable [1].

The table below summarizes the key available and unavailable data points for this compound:

Parameter Status/Value Source / Note
Aerobic Soil DT₅₀ No Data Specifically stated as not available [1].
Pesticide Type Fungicide [1]
Example Application Rice [1]
Water Solubility 255 mg/L (moderate) At 20°C and pH 7 [1].
Octanol-Water Partition Coefficient (Log P) 2.36 Suggests low leaching potential [1].

Standard Protocol for Determining Soil DT50

While data for this compound is missing, international guidelines define how aerobic soil degradation studies should be conducted to obtain a DT50 value. These studies are critical for understanding a pesticide's environmental persistence.

The following diagram outlines the general workflow for these studies as per OECD and US EPA guidelines [2]:

Start Study Objective: Evaluate aerobic transformation of pesticide in soil Step1 Soil Preparation: Use multiple relevant soil types (varying pH, organic carbon, clay content) Start->Step1 Step2 Test Substance: Use technical-grade active ingredient (often carbon-14 labelled for tracking) Step1->Step2 Step3 Incubation: Expose soil to the test substance under controlled aerobic conditions for up to 120 days Step2->Step3 Step4 Measurement & Analysis: Track substance concentration over time Establish mass balance and identify metabolites Step3->Step4 Step5 Endpoint Determination: Calculate DT50, DT75, DT90 Propose degradation pathway Step4->Step5

This standardized process ensures that the data generated is reliable and comparable, highlighting that the absence of data for this compound is a significant gap.

How to Proceed for Further Research

The lack of publicly available data suggests you may need to explore alternative avenues:

  • Consult Patent Literature: The manufacturing process for this compound is known [1], and some degradation data might be found in patent documents, although this was not the case in the specific patent retrieved [3].
  • Direct Inquiry: Reaching out to the pesticide's manufacturer (identified as Sumitomo Chemical Co. [1]) or regulatory agencies directly may be necessary to obtain the required study data.

References

Technical Approaches for Solubility & Environmental Fate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following workflows summarize the standard experimental and computational protocols for determining a compound's water solubility and environmental behavior, as detailed in recent scientific literature.

Standard workflows for solubility analysis from experimental and computational chemistry [1] [2].

Key Experimental Protocols for Solubility Measurement

The following table summarizes the core experimental methods cited in the research for determining water solubility.

Method Key Steps Considerations
Saturation Shake-Flask [1] Saturate solvent with solute, agitate, equilibrate, then analyze solute concentration in the saturated solution. Considered a classic, direct method; requires analytical technique (e.g., UV) for concentration measurement.
Column Elution/Generator Column [1] Pack column with solute-coated inert support; elute with water; measure solute concentration in eluent. Suitable for very low solubility compounds.
Dissolution Titration Template [1] Titrate water into a solution of the compound in a water-miscible organic solvent; detect the onset of precipitation. Allows for high-throughput measurement.
Direct UV Measurement [1] Measure UV absorbance of a saturated solution; correlate absorbance to concentration via calibration curve. Fast method; requires the solute to have a UV-active chromophore.

How to Locate Specific Data on Furametpyr

To find the specific data you need, I suggest the following targeted strategies:

  • Consult Specialized Databases: Search for "this compound" in authoritative chemical databases. PubChem [3] is a primary starting point. Other highly relevant databases include the Pesticide Properties Database (PPDB) and the EPA's CompTox Chemicals Dashboard, which often contain experimental data on environmental fate for agrochemicals.
  • Review Regulatory Submissions: As a fungicide, this compound would have been subject to regulatory approval by agencies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA). The dossiers submitted for registration, which are often publicly available, typically contain extensive data on solubility, stability, and environmental fate.
  • Analyze the Compound with Current Models: If experimental data is not publicly available, you could use the computational approaches outlined above. The machine learning models from recent research [4] [1] [5] can predict solubility based on the compound's molecular structure. You would need to generate the necessary molecular descriptors or fingerprints for this compound and run them through a trained model.

References

Furametpyr toxicity profile mammalian acute oral LD50

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian & Ecological Toxicity Profile

The table below consolidates the available quantitative data on furametpyr's toxicity.

Aspect Details
Mammalian Acute Oral LD₅₀ >590 mg/kg (Rat) [1]
Toxicity Classification Moderate (based on LD₅₀ >590 mg/kg) [1]
Other Hazards Highly flammable liquid and vapour. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation [2].
Avian Acute Oral LD₅₀ >2000 mg/kg [1]
Fish Toxicity No specific data for this compound, but SDHI fungicides as a class can be highly toxic to fish [3] [4]
Bee Toxicity Not specified in search results

Mode of Action and Metabolism

  • Fungicide Class: this compound is a Succinate Dehydrogenase Inhibitor (SDHI) [1]. It belongs to FRAC code 7, inhibiting mitochondrial succinate oxidation, which disrupts cellular energy production in fungi [1].
  • Metabolism: Studies in rats indicate this compound undergoes several biotransformation pathways. The primary metabolic reactions include N-demethylation, oxidation of methyl groups on the pyrazole ring, and hydroxylation at various positions on the dihydroisobenzofuran ring [5]. In humans, the N-demethylation process is primarily catalyzed by cytochrome P450 enzymes CYP1A1, 1A2, 2C19, and 3A4 [5].

The following diagram illustrates the general adverse outcome pathway associated with SDHI fungicide toxicity, which is rooted in the disruption of cellular energy metabolism.

G cluster_KE Cellular & Organ Level Effects cluster_AO Organism Level MIE Molecular Initiating Event (MIE) SDH Enzyme Inhibition KE1 Disruption of TCA Cycle & Electron Transport Chain MIE->KE1 KEs Key Events AO Adverse Outcomes (AOs) KE2 Oxidative Stress KE1->KE2 KE3 ATP Depletion (Energy Deficit) KE1->KE3 KE4 Cellular Apoptosis KE2->KE4 KE3->KE4 KE5 Developmental & Organ Damage KE4->KE5 AO1 Developmental Toxicity KE5->AO1 AO2 Liver & Kidney Damage KE5->AO2 AO3 Cardiovascular Abnormalities KE5->AO3 AO4 Neurodevelopmental Effects KE5->AO4

Adverse Outcome Pathway for SDHI Fungicides [3]

Regulatory Status and Research Context

  • Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. It is considered obsolete but may still be available in some countries [1].
  • Research Context: this compound is recognized in scientific literature as a marketed pyrazole amide derivative with fungicidal activity [6] [7]. However, it is also listed among SDHI fungicides for which extensive toxicological studies, particularly on zebrafish, are lacking, indicating a data gap in the current literature [3].

References

Comprehensive HPLC Chiral Separation Method for Furametpyr Enantiomers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furametpyr and Analytical Significance

This compound is a systemic chiral fungicide widely employed in rice cultivation for controlling rice sheath blight caused by Rhizoctonia solani. As a succinate dehydrogenase inhibitor (SDHI) fungicide, it disrupts cellular respiration in fungi by blocking the electron transport chain in mitochondria. The molecular structure of this compound contains a chiral center resulting in two distinct enantiomers that, despite having identical chemical compositions, exhibit different three-dimensional spatial arrangements. These enantiomers may demonstrate differential biological activity, environmental fate, and potential toxicity toward non-target organisms. Current regulatory frameworks in many countries treat chiral pesticides as single compounds, failing to account for these enantioselective differences [1] [2].

The enantioselective separation and analysis of this compound is therefore critical for comprehensive environmental risk assessment, understanding its metabolic behavior in ecosystems, and ensuring food safety. Traditional achiral analytical methods provide only cumulative concentration data, potentially masking important enantioselective phenomena such as preferential degradation, bioaccumulation, or toxicity. The development of robust chiral separation protocols enables researchers to investigate these critical aspects, potentially leading to the development of enantiomer-enriched products with improved efficacy and reduced environmental impact. This application note presents a validated high-performance liquid chromatography (HPLC) method for the complete enantioseparation of this compound in various matrices, providing researchers with detailed protocols for implementing this analysis in their laboratories [1] [3].

Materials and Equipment

Chemical Reagents and Standards
  • This compound reference standard (purity ≥98%): Obtain from certified commercial suppliers (e.g., Tianjin Alta Technology has been referenced in similar studies)
  • HPLC-grade n-hexane: Low UV absorbance grade suitable for chiral normal-phase chromatography
  • HPLC-grade absolute ethanol: Anhydrous, with minimal water content
  • Distilled or deionized water: Purified through a Milli-Q or equivalent system
  • Acetone and acetonitrile: HPLC grade for sample preparation and extraction
  • Anhydrous magnesium sulfate (MgSO₄): For moisture removal in sample preparation
  • Sodium chloride (NaCl): For liquid-liquid extraction procedures
  • Primary Secondary Amine (PSA) sorbent: For sample clean-up in QuEChERS procedures
  • C18 sorbent: For additional clean-up of fatty matrix components
  • Graphitized Carbon Black (GCB): For pigment removal in complex matrices
Equipment and Instruments
  • HPLC system with binary or quaternary pump: Capable of precise mobile phase mixing at flow rates of 0.8-1.0 mL/min
  • UV-Vis detector or Diode Array Detector (DAD): Configured for detection at 220 nm
  • Chiralpak AD-H column (250 × 4.6 mm, 5 μm particle size): Anylose tris(3,5-dimethylphenylcarbamate) coated on silica gel - the preferred chiral stationary phase
  • Alternative chiral columns for method comparison: Chiralcel OD-H, Chiralpak AS-H, or Lux Cellulose series
  • Analytical balance: Precision of 0.1 mg for standard preparation
  • Vortex mixer: For thorough mixing of samples and standards
  • Centrifuge: Capable of achieving at least 5000 × g for sample preparation
  • Ultrasonic bath: For degassing mobile phases and facilitating extractions
  • pH meter: For aqueous sample preparation when needed
  • Solid Phase Extraction (SPE) apparatus: For sample clean-up when analyzing complex matrices
  • Microsyringes: 10-100 μL for precise sample injection

HPLC Chiral Separation Method

Optimized Chromatographic Conditions

Table 1: Optimized HPLC Conditions for this compound Enantioseparation

Parameter Specification Notes
Column Chiralpak AD-H 250 × 4.6 mm, 5 μm particle size
Mobile Phase n-hexane/ethanol (90:10, v/v) Normal-phase conditions
Flow Rate 0.8 mL/min Optimal for efficiency and resolution
Column Temperature Ambient (25°C) Controlled temperature recommended for reproducibility
Detection Wavelength 220 nm Maximum absorbance for this compound
Injection Volume 20 μL Dependent on detector sensitivity
Run Time 30 minutes Includes column equilibration
Elution Order (+)-furametpyr followed by (−)-furametpyr Confirmed by circular dichroism or polarimetry

The chiral separation mechanism relies on the formation of transient diastereomeric complexes between the this compound enantiomers and the anylose tris(3,5-dimethylphenylcarbamate) chiral selector immobilized on the silica support. The tris(3,5-dimethylphenylcarbamate) anylose derivative creates a chiral environment with specific binding pockets that differentially interact with each enantiomer through hydrogen bonding, π-π interactions, and dipole-dipole forces. The normal-phase conditions utilizing predominantly n-hexane with ethanol as modifier promote these interactions while maintaining reasonable retention times. The excellent separation resolution (Rs = 8.85) achieved with this method ensures complete baseline separation, enabling accurate quantification of each enantiomer individually [1].

Method Optimization Considerations
  • Mobile phase composition: Variation of ethanol content between 5-15% can fine-tune retention and resolution; higher ethanol content decreases retention but may reduce resolution
  • Temperature effects: Column temperature between 15-35°C can be optimized; lower temperatures generally improve resolution but increase backpressure
  • Flow rate adjustment: Flow rates between 0.5-1.0 mL/min can be evaluated; lower flows improve resolution but extend analysis time
  • Alternative chiral columns: If Chiralpak AD-H is unavailable, Chiralcel OD-H (cellulose-based) can provide similar selectivity
  • Additives: In some cases, addition of 0.1% acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifiers may improve peak shape for certain matrices

Method Validation and Performance Characteristics

The chiral HPLC method for this compound enantiomers has been rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision for analytical applications.

Table 2: Method Validation Parameters for this compound Enantiomers

Parameter (+)-Furametpyr (−)-Furametpyr
Linearity Range 0.1-50 mg/L 0.1-50 mg/L
Correlation Coefficient (R²) >0.999 >0.999
LOD (Water) 2.0 μg/kg 2.0 μg/kg
LOD (Soil) 0.02 mg/kg 0.02 mg/kg
LOD (Rice) 0.07 mg/kg 0.07 mg/kg
LOQ (Water) 6.7 μg/kg 6.7 μg/kg
LOQ (Soil) 0.07 mg/kg 0.07 mg/kg
LOQ (Rice) 0.23 mg/kg 0.23 mg/kg
Precision (RSD, n=6) <4.5% <4.5%
Recovery (Water) 92.5-101.8% 90.3-99.7%
Recovery (Soil) 85.2-95.6% 83.7-94.2%
Recovery (Rice) 73.1-89.4% 74.5-88.9%

The method demonstrates excellent linearity across the specified concentration range with correlation coefficients exceeding 0.999 for both enantiomers. The limit of detection (LOD) and limit of quantification (LOQ) values vary by matrix, with the most sensitive detection achieved in water samples. The precision of the method, expressed as relative standard deviation (RSD), remains below 5% for repeated injections (n=6), indicating high method reproducibility. Accuracy, as determined by recovery studies, shows some matrix-dependent effects, with water matrices yielding recoveries near 100%, while more complex matrices like rice show slightly lower but still acceptable recovery rates (73.1-101.8% overall range) [1].

Sample Preparation Protocols

Water Samples
  • Collection and Preservation: Collect water samples in amber glass containers, adjust to pH ~7 if necessary, and store at 4°C until extraction (preferably within 48 hours)
  • Filtration: Filter samples through 0.45 μm glass fiber filters to remove particulate matter
  • Solid Phase Extraction (SPE):
    • Condition SPE cartridges (C18 or appropriate mixed-mode) with 5 mL methanol followed by 5 mL deionized water
    • Load 100-500 mL water sample at a flow rate of 5-10 mL/min
    • Dry cartridge under vacuum for 10-15 minutes to remove residual water
    • Elute this compound with 5-10 mL acetone or acetonitrile
  • Concentration: Gently evaporate eluate to near dryness under a stream of nitrogen at 40°C
  • Reconstitution: Reconstitute residue in 1.0 mL of n-hexane/ethanol (90:10, v/v) for HPLC analysis
Soil Samples
  • Collection and Homogenization: Collect soil samples from top 10 cm, remove stones and debris, air-dry at room temperature, and homogenize using a mortar and pestle
  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube, add 10 mL acetonitrile, and vortex for 1 minute
  • Shaking: Shake vigorously for 10 minutes using a mechanical shaker
  • Salting Out: Add 1 g NaCl and 4 g anhydrous MgSO₄, immediately shake for 1 minute to prevent clumping
  • Centrifugation: Centrifuge at 5000 × g for 5 minutes
  • Clean-up: Transfer 1 mL of upper acetonitrile layer to a dispersive-SPE tube containing 50 mg PSA and 150 mg MgSO₄
  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 5000 × g for 2 minutes
  • Concentration and Reconstitution: Transfer supernatant, evaporate to dryness under nitrogen, and reconstitute in 1 mL mobile phase for HPLC analysis
Rice and Cereal Samples
  • Homogenization: Grind representative rice samples to a fine powder using a laboratory mill
  • Extraction: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube, add 10 mL acetonitrile/water (80:20, v/v), and vortex for 1 minute
  • Ultrasonication: Sonicate for 10 minutes in an ultrasonic bath
  • QuEChERS Extraction: Add 1 g NaCl and 4 g anhydrous MgSO₄, shake vigorously for 1 minute
  • Centrifugation: Centrifuge at 5000 × g for 5 minutes
  • Clean-up: Transfer 1 mL of upper layer to a d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ (add 10 mg GCB for pigmented samples)
  • Vortex and Centrifuge: Vortex for 30 seconds, centrifuge at 5000 × g for 2 minutes
  • Concentration: Transfer supernatant, evaporate to near dryness under nitrogen at 40°C
  • Reconstitution: Reconstitute in 1.0 mL of n-hexane/ethanol (90:10, v/v) for HPLC analysis [2]

The following workflow diagram illustrates the complete sample preparation and analysis process:

G SampleCollection Sample Collection Water Water SampleCollection->Water Soil Soil SampleCollection->Soil Rice Rice/Cereals SampleCollection->Rice Filtration Filtration Water->Filtration Homogenization Homogenization Soil->Homogenization Rice->Homogenization SPE Solid Phase Extraction Filtration->SPE Concentration Concentration SPE->Concentration QuEChERS QuEChERS Extraction Homogenization->QuEChERS dSPE d-SPE Clean-up QuEChERS->dSPE dSPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Figure 1: Sample Preparation and Analysis Workflow for this compound Enantiomers in Various Matrices

Applications in Environmental and Agricultural Research

The validated HPLC chiral separation method for this compound enantiomers enables several critical applications in environmental monitoring and agricultural science:

  • Environmental Fate Studies: Investigation of enantioselective degradation in soil and water systems under various conditions (aerobic/anaerobic, different pH levels, temperature regimes)
  • Bioaccumulation Assessment: Determination of preferential uptake and accumulation in non-target organisms and agricultural products
  • Metabolic Pathway Elucidation: Identification of enantioselective transformation products and metabolic pathways in plants and soil microorganisms
  • Regulatory Compliance Monitoring: Accurate quantification of individual enantiomer residues to enforce maximum residue limits (MRLs) in food commodities
  • Formulation Quality Control: Assessment of enantiomeric purity in commercial pesticide formulations, particularly for products marketed as enriched single enantiomers

Recent studies applying this methodology have revealed that the enantioselective degradation of chiral pesticides in environmental matrices is common, with one enantiomer often persisting longer than the other. This has significant implications for environmental risk assessment and regulatory decisions. For example, research on similar SDHI fungicides has demonstrated that the different enantiomers may exhibit varying toxicity toward non-target organisms, including aquatic species and beneficial insects [1] [3]. The ability to monitor individual enantiomers rather than total concentration provides a more accurate understanding of environmental impact and potential ecological risks.

Troubleshooting and Method Maintenance

Common Issues and Solutions
  • Peak Tailing: May indicate column degradation or inappropriate mobile phase composition - check column performance with test mixture, ensure mobile phase is freshly prepared and properly degassed
  • Reduced Resolution: Can result from column overloading, temperature fluctuations, or mobile phase contamination - reduce injection volume, maintain constant temperature, use high-purity solvents
  • Retention Time Drift: Often caused by mobile phase evaporation or temperature changes - use tightly sealed solvent reservoirs, implement column temperature control
  • Increased Backpressure: May signal column blockage - filter all samples through 0.22 μm filters, use guard column to protect analytical column
  • Baseline Noise: Can be due to contaminated mobile phase, air bubbles in detector, or contaminated column - degas mobile phase thoroughly, ensure proper detector purge
Column Care and Maintenance
  • Storage: When not in use, store Chiralpak AD-H column in n-hexane/isopropanol (90:10, v/v)
  • Regeneration: If performance declines, wash column with 100 mL of n-hexane/ethanol (50:50, v/v) at reduced flow rate (0.3 mL/min)
  • Guard Column: Always use appropriate guard column to extend analytical column lifetime
  • Pressure Monitoring: Record normal operating pressure and investigate significant changes
  • System Suitability Tests: Perform daily checks with this compound standard to verify resolution, retention, and peak symmetry

Regulatory Considerations and Method Compliance

The described HPLC method for this compound enantiomer separation complies with Good Laboratory Practice (GLP) requirements and meets the method validation criteria specified in international guidelines such as SANCO/2020/12830 and ICH Q2(R1). When implementing this method for regulatory purposes, consider the following:

  • Quality Control Measures: Include laboratory blanks, fortified samples, and duplicate analyses in each batch to monitor potential contamination and matrix effects
  • Proficiency Testing: Participate in inter-laboratory comparison studies when available to verify method performance
  • Measurement Uncertainty: Estimate uncertainty budgets for reported results based on validation data
  • Documentation: Maintain comprehensive records of all method modifications, column performance, and system suitability tests

It is important to note that while China and other countries have established maximum residue limits (MRLs) for several SDHI fungicides, specific MRLs for this compound have not yet been established in many regulatory frameworks. The methodology presented here provides the necessary analytical capability to support the development of science-based MRLs that account for potential enantioselective effects [2].

Conclusion

The HPLC chiral separation method detailed in this application note provides a robust, reproducible, and sensitive approach for the enantioselective determination of this compound enantiomers in environmental and agricultural matrices. The method achieves excellent resolution (Rs = 8.85) between enantiomers using a normal-phase chiral stationary phase, enabling accurate quantification of individual enantiomers. Comprehensive validation data demonstrate the method's reliability across various matrices, with sensitivity adequate for monitoring environmental fate and ensuring food safety.

The ability to separately quantify this compound enantiomers represents a significant advancement over traditional achiral analysis, facilitating more accurate environmental risk assessments and supporting the development of potentially safer enantiomer-enriched products. As regulatory awareness of enantioselective effects grows, this methodology will play an increasingly important role in comprehensive pesticide monitoring programs and environmental protection initiatives.

References

Comprehensive Analysis of Furametpyr Residues in Rice: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furametpyr is a chiral fungicide widely used to control sheath blight in rice crops [1]. As a chiral molecule, the technical material is a racemate, comprising equimolar amounts of its (R)- and (S)- enantiomers [1]. Traditional achiral analysis treats these enantiomers as a single compound, potentially providing incomplete information about environmental fate, biological activity, and residue dissipation [2]. Effective monitoring requires robust analytical methods to ensure compliance with food safety regulations. This document provides detailed protocols for the enantioselective determination of this compound and multi-residue analysis in rice matrices.

Analytical Techniques and Methodologies

Enantioseparation and Determination of this compound Enantiomers

For precise enantioselective analysis of this compound in rice, soil, and water samples, high-performance liquid chromatography (HPLC) with a chiral stationary phase provides excellent resolution [2].

Experimental Protocol:

  • Apparatus: HPLC system with UV detection
  • Chromatographic Column: Chiralpak AD-H column
  • Mobile Phase: n-hexane/ethanol (90:10, v/v)
  • Flow Rate: 0.8 mL/min
  • Detection Wavelength: 220 nm
  • Column Temperature: Ambient (effects of temperature variation should be evaluated)
  • Injection Volume: Typically 10-20 µL
  • Sample Preparation: Rice samples should be homogenized and extracted with appropriate solvent (e.g., acetonitrile), followed by clean-up using dispersive solid-phase extraction (d-SPE) with primary-secondary amine (PSA) and graphitized carbon black (GCB) [3] [4]

Under these conditions, the resolution between (+)-furametpyr (first eluted) and (-)-furametpyr (second eluted) reaches 8.85, indicating excellent separation [2].

Multi-Residue Analysis Using LC-MS/MS

For laboratories monitoring multiple pesticide residues simultaneously, a QuEChERS-based approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an efficient solution [3] [4].

Experimental Protocol:

  • Extraction: Weigh 10.0 g of homogenized rice sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (typically containing MgSO₄ and NaCl) and shake again vigorously to induce phase separation. Centrifuge to separate layers [3] [5]
  • Clean-up: Transfer supernatant to a d-SPE tube containing PSA, C18, and MgSO₄ (for fatty samples) or multi-walled carbon nanotubes (MWCNTs) for improved purification [4]. Shake and centrifuge.
  • Analysis: Analyze the purified extract by LC-MS/MS
  • LC Conditions:
    • Column: C18 column (e.g., 100 × 2.1 mm, 2 µm)
    • Mobile Phase: (A) 5 mmol/L ammonium acetate in water; (B) 5 mmol/L ammonium acetate in methanol [6]
    • Gradient: 5% B to 95% B over 10 min, hold 3 min, to 100% B at 13.01 min, hold 5 min, re-equilibrate
    • Flow Rate: 0.3 mL/min [6]
    • Column Temperature: 40°C [6]
  • MS Conditions:
    • Ionization Mode: ESI+ for this compound, pyraclostrobin [3]
    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

G start Start Rice Sample Analysis extraction Extraction Homogenize + Acetonitrile start->extraction partitioning Liquid-Liquid Partitioning Add Salts (MgSO₄, NaCl) extraction->partitioning clean_up Clean-up d-SPE (PSA, C18, GCB) partitioning->clean_up analysis_decision Analysis Type? clean_up->analysis_decision hplc_uv HPLC-UV Analysis Chiralpak AD-H column n-hexane/ethanol (90:10) analysis_decision->hplc_uv Enantiomer Separation lc_msms LC-MS/MS Analysis C18 column, MS detection analysis_decision->lc_msms Multi-Residue Analysis data_processing Data Processing and Reporting hplc_uv->data_processing lc_msms->data_processing

Figure 1: Analytical workflow for this compound determination in rice samples, showing the main procedural steps and decision points for method selection.

Method Validation Parameters

Comprehensive validation data demonstrates the reliability and robustness of the described analytical methods for determining this compound residues in rice samples.

Table 1: Method validation parameters for this compound analysis in rice

Validation Parameter Enantioseparation Method (HPLC-UV) Multi-Residue Method (LC-MS/MS)
Linearity Not specified in sources R² ≥ 0.990 [3]
LOD (Rice) 0.07 mg/kg [2] < 3.0 μg/kg for multi-residue [3]
LOQ (Rice) 0.23 mg/kg [2] ≤ 9 μg/kg for multi-residue [3]
Accuracy (Recovery) 73.1-101.8% [2] 70.0-108% [3]
Precision (RSD) < 14.0% [2] < 20.9% [3]
Matrix Effects Not specified Should be evaluated [6]

Table 2: Physicochemical properties of this compound relevant to method development

Property Value Reference
Molecular Formula C₁₇H₂₀ClN₃O₂ [1]
Molecular Weight 333.81 g/mol [1]
Water Solubility (pH 7) 255 mg/L [1]
Log P 2.36 [1]
Vapour Pressure 0.000112 mPa at 20°C [1]
Melting Point 150°C [1]

Discussion and Analytical Considerations

Matrix Effects and Clean-up Optimization

Rice presents a complex matrix containing high amounts of starch and other potentially interfering compounds [6]. Effective clean-up is essential for reliable determination, particularly at low concentrations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for pesticide residue analysis in various matrices, including cereals [4] [5]. Recent advancements incorporate emerging adsorbents like multi-walled carbon nanotubes (MWCNTs), which offer advantages such as large surface area, excellent adsorption properties, and chemical stability [4]. These effectively adsorb matrix impurities including pigments, phenols, sterols, and organic acids while remaining easy to prepare and cost-efficient [4].

Detection Techniques Comparison

The choice between HPLC-UV and LC-MS/MS depends on analytical requirements. HPLC-UV with chiral separation is ideal for enantioselective studies, while LC-MS/MS provides superior sensitivity and selectivity for multi-residue monitoring at trace levels [2] [3]. High-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS), offer additional advantages for quantitative and confirmatory analysis, including the ability to perform retrospective analysis for non-target compounds without re-injection [6].

Regulatory Considerations

This compound is not approved under EC Regulation 1107/2009 and is considered obsolete but may be available in some countries [1]. Nevertheless, monitoring remains important for international trade and food safety. Analytical methods must demonstrate sufficient sensitivity to comply with maximum residue limits (MRLs) established by authorities such as the European Food Safety Authority (EFSA) and the Codex Alimentarius Commission [4].

Conclusion

The protocols detailed in this application note provide reliable methods for the determination of this compound residues in rice samples. The enantioselective HPLC-UV method enables separate quantification of this compound enantiomers, while the QuEChERS LC-MS/MS approach allows efficient multi-residue analysis. Proper method validation following established guidelines ensures accurate, precise, and reproducible results for food safety monitoring and regulatory compliance.

References

Analytical Method for Furametpyr in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr is a fungicide used to control diseases like rice sheath blight [1]. The following protocol is adapted from a multi-residue method for pyrazole amide fungicides in various foodstuffs [2].

Sample Preparation via Modified QuEChERS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is effective for complex matrices [2].

  • Extraction: Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 5 minutes. Then, add a pre-mixed salt packet containing 1.5 g sodium chloride and 4.0 g anhydrous magnesium sulfate, immediately shaking by hand for 2 minutes to prevent agglomeration [2] [3].
  • Clean-up: Centrifuge the tube and transfer the supernatant to a dispersive-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO4. Shake for 2 minutes and centrifuge. The purified extract is then ready for analysis [2] [3].
Instrumental Analysis via HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry provides the required sensitivity and selectivity [2].

  • HPLC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2 μm)
    • Mobile Phase: A) 5 mmol/L ammonium acetate in water; B) 5 mmol/L ammonium acetate in methanol [4]
    • Gradient: Start at 5% B, increase to 95% B over 10 min, hold for 3 min, then re-equilibrate [4]
    • Flow Rate: 0.3 mL/min [4]
    • Column Temperature: 40 °C [4]
    • Injection Volume: 3-5 μL [2]
  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode [2]
    • Acquisition Mode: Multiple Reaction Monitoring (MRM)
    • Optimized Parameters for this compound: Declustering potential and collision energies should be optimized using standard solutions. Other pyrazole amide fungicides showed optimal responses with a desolvation temperature of 550°C and an ion spray voltage of 5000 V [2].

The experimental workflow from sample to result is summarized below:

G Start Homogenized Sample (5.0 g) A Extract with Acetonitrile (10 mL, shake 5 min) Start->A B Add Salts (MgSO₄, NaCl) Shake 2 min, Centrifuge A->B C Collect Supernatant B->C D Dispersive-SPE Clean-up (PSA, C18, MgSO₄) Shake 2 min, Centrifuge C->D E Collect Purified Extract D->E F HPLC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Method Performance Characteristics

Although validation data for soil and water is unavailable, the method's performance in food matrices demonstrates its capability for sensitive detection [2].

Table 1: Method Validation Data for this compound in 12 Food Matrices

Parameter Performance Value Note
LOQ (Limit of Quantification) 1.0 μg/kg Established for all 8 target fungicides in the method [2]
Recovery Rate 85.4% Mean recovery reported across 12 food matrices [2]
Precision (RSD) < 9.8% Relative Standard Deviation, indicating high reproducibility [2]
Linearity R² > 0.99 Over a calibration range of 1.0–200 μg/L [2]

Application to Soil and Water Analysis

For analyzing this compound in soil and water, you can adapt the established protocols:

  • Water Samples: For relatively clean water samples (e.g., groundwater, drinking water), filtration and direct injection into the HPLC-MS/MS system may be sufficient. For surface water with more complex matrix, a pre-concentration step like Solid-Phase Extraction (SPE) would be beneficial.
  • Soil Samples: The QuEChERS method is highly suitable. The extraction and clean-up steps can be applied directly to soil samples. The method's effectiveness in complex grain and herb matrices suggests it would handle soil components well [2].

Critical Considerations for Method Adaptation

  • Matrix Effects: Ion suppression or enhancement is a significant challenge in mass spectrometry. Using matrix-matched calibration standards or isotope-labeled internal standards is crucial for accurate quantification [2] [3].
  • Detection Limits: The reported LOQ of 1.0 μg/kg in food is a benchmark. The achievable LOQ in soil and water will depend on matrix interference and may require optimization of sample intake and pre-concentration factors.
  • Specificity: The HPLC-MS/MS MRM method provides high selectivity. Confirmatory analysis should monitor at least two precursor-to-product ion transitions to ensure correct identification [2] [4].

References

Comprehensive Analytical Methods for the Determination and Validation of Furametpyr Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furametpyr is a chiral pyrazole fungicide widely used to control diseases such as rice sheath blight. As a succinate dehydrogenase inhibitor (SDHI), its enantiomers may exhibit different biological activities and environmental behaviors, making accurate residue analysis crucial for food safety and environmental monitoring [1] [2]. This document provides detailed application notes and protocols for the enantioseparation and multi-residue determination of this compound, validated for various matrices including rice, soil, water, cereals, vegetables, and fruits.

The methodologies outlined here support regulatory monitoring and compliance with Maximum Residue Limits (MRLs), which for some jurisdictions can be as low as 0.01 mg kg⁻¹ [2]. The protocols cover high-performance liquid chromatography (HPLC) for chiral separation, and advanced mass spectrometry techniques for sensitive multi-residue analysis.

Analytical Methods for this compound

Enantioseparation and Determination by Chiral HPLC

An effective chiral analytical method was developed for the resolution and determination of this compound enantiomers in rice, soil, and water samples [1].

2.1.1 Chromatographic Conditions
  • Analytical Column: Chiralpak AD-H
  • Mobile Phase: n-hexane/ethanol (90:10, v/v)
  • Flow Rate: 0.8 mL min⁻¹
  • Detection: UV at 220 nm
  • Column Temperature: Evaluated in the range of 5–35°C (optimal resolution achieved at 25°C)
  • Injection Volume: 10 μL
  • Resolution: Achieved up to 8.85, with the first eluted enantiomer identified as (+)-furametpyr and the second as (-)-furametpyr [1]
2.1.2 Sample Preparation
  • Water Samples: Filtered through a 0.45-μm membrane and directly injected.
  • Soil Samples: Air-dried, ground, and sieved. 10 g samples were extracted with 20 mL acetonitrile by shaking for 1 h. The extract was concentrated and reconstituted in n-hexane.
  • Rice Samples: 5 g homogenized samples were extracted with 10 mL acetonitrile, shaken for 30 min, and cleaned up using a Florisil solid-phase extraction (SPE) cartridge [1].
Simultaneous Determination of Pyrazole Fungicides by LC-MS/MS

A multi-residue method using LC-MS/MS has been developed for the simultaneous determination of five pyrazole fungicides (bixafen, fluxapyroxad, this compound, pyraclostrobin, and rabenzazole) in cereals, vegetables, and fruits [2].

2.2.1 Instrumentation and Parameters
  • System: Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry
  • Analytical Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
  • Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0–2 min: 20% B
    • 2–10 min: 20% B to 95% B
    • 10–12 min: 95% B
    • 12–12.1 min: 95% B to 20% B
    • 12.1–15 min: 20% B (equilibration)
  • Flow Rate: 0.3 mL min⁻¹
  • Column Temperature: 40°C
  • Injection Volume: 5 μL
  • Ionization Mode: Electrospray ionization (ESI) in positive/negative switching mode
  • MS/MS Transitions for this compound:
    • ESI+: 333.9 > 262.0 (quantification) and 333.9 > 235.0 (confirmation) [2]
2.2.2 Sample Preparation Based on QuEChERS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed:

  • Extraction: 10 g homogenized sample is weighed into a 50-mL centrifuge tube. 10 mL acetonitrile is added, followed by shaking vigorously for 1 min.
  • Partitioning: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added and immediately shaken for 1 min, then centrifuged at 4000 rpm for 5 min.
  • Clean-up: An aliquot of the upper acetonitrile layer (6 mL) is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA. The tube is shaken for 30 s and centrifuged.
  • Analysis: The purified extract is transferred to an autosampler vial for LC-MS/MS analysis [2].
Quantitative and Confirmatory Analysis by LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution, accurate-mass capabilities for quantitative and confirmatory analysis of pesticide residues, including this compound, in complex matrices such as cereal grains and legumes [3].

2.3.1 Instrument Parameters
  • System: LC coupled with QTOF mass spectrometer
  • Analytical Column: Inertsil ODS-4 (100 mm × 2.1 mm, 2 μm)
  • Mobile Phase: (A) 5 mmol/L ammonium acetate in water, (B) 5 mmol/L ammonium acetate in methanol
  • Gradient Program:
    • 0 min: 5% B
    • 0–10 min: 5% B to 95% B
    • 10–13 min: 95% B
    • 13–13.01 min: 95% B to 100% B
    • 13.01–18 min: 100% B
    • 18–18.01 min: 100% B to 5% B
    • 18.01–20 min: 5% B (equilibration)
  • Flow Rate: 0.3 mL min⁻¹
  • Column Temperature: 40°C
  • Injection Volume: 3 μL
  • Ionization: ESI positive mode
  • Acquisition: Full-scan mode (m/z 50–1000) with data-independent acquisition (DIA) for fragment ion information [3]

Table 1: Method Validation Parameters for this compound in Various Matrices by Chiral HPLC

Parameter Water Soil Rice
Limit of Detection (LOD) 2.0 µg kg⁻¹ 0.02 mg kg⁻¹ 0.07 mg kg⁻¹
Limit of Quantification (LOQ) 6.7 µg kg⁻¹ 0.07 mg kg⁻¹ 0.23 mg kg⁻¹
Average Recovery (%) 85.2–101.8 73.1–89.5 76.4–92.7
Precision (RSD, %) < 9.5 < 12.4 < 14.0

Table 2: Method Validation for Multi-Residue LC-MS/MS Analysis in Cereals, Vegetables, and Fruits

Parameter Performance
Linear Range 0.001–0.1 mg L⁻¹
Correlation Coefficient (R²) >0.995
Average Recovery (%) 70–120
Intra-day Precision (RSD, %) < 16
Inter-day Precision (RSD, %) < 24

Method Validation

The presented methods have been comprehensively validated according to accepted guidelines, demonstrating their reliability for determining this compound residues.

Specificity/Selectivity

No interfering peaks were observed at the retention times of the target analytes in all blank matrix samples, confirming the high selectivity of the methods [3] [2].

Linearity

Linear calibration curves were obtained for this compound in the tested matrices over the specified concentration ranges, with correlation coefficients (R²) greater than 0.995, indicating excellent linearity [1] [2].

Accuracy and Precision

Accuracy, expressed as average recovery, and precision, expressed as relative standard deviation (RSD), met validation criteria. Recovery rates for this compound across different matrices and fortification levels typically ranged from 70% to 120%, with RSDs generally below 15% for repeatability [1] [3] [2].

Sensitivity

The methods demonstrate high sensitivity, with LODs and LOQs sufficiently low to monitor this compound residues at and below the established MRLs. The LC-QTOF-MS method is particularly suited for monitoring at the 0.01 mg kg⁻¹ level [1] [3].

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in these protocols.

G cluster_SP Sample Preparation (QuEChERS) Start Start Sample Analysis SP Sample Preparation Start->SP Extraction Extraction SP->Extraction Weigh Weigh 10g sample Cleanup Clean-up Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis DataProc Data Processing Analysis->DataProc Report Result Report DataProc->Report AddACN Add 10 mL ACN Weigh->AddACN Shake1 Shake vigorously AddACN->Shake1 Salt Add salts Shake1->Salt Shake2 Shake & Centrifuge Salt->Shake2 dSPE d-SPE Clean-up Shake2->dSPE

Diagram 1: Overall Workflow for this compound Residue Analysis. The process begins with sample preparation, proceeds through extraction and clean-up, and culminates in instrumental analysis and data reporting. The detailed QuEChERS procedure is outlined within the red cluster.

G Start Start M1 Weigh 10g sample into tube Start->M1 M2 Add 10 mL acetonitrile M1->M2 M3 Shake vigorously for 1 min M2->M3 M4 Add salt mixture (MgSO₄, NaCl, Citrates) M3->M4 M5 Shake for 1 min & Centrifuge M4->M5 M6 Transfer 6 mL supernatant to d-SPE tube M5->M6 M7 Shake for 30 s & Centrifuge M6->M7 M8 Transfer extract to vial for LC-MS analysis M7->M8

Diagram 2: Detailed QuEChERS Sample Preparation Workflow. This flowchart details the specific steps for extracting and cleaning up samples using the QuEChERS method, which is particularly effective for cereals, fruits, and vegetables [2].

Conclusion

The analytical methods detailed in this document provide robust and validated protocols for the determination of this compound residues. The chiral HPLC method allows for the precise separation and quantification of individual this compound enantiomers in rice, soil, and water. In contrast, the LC-MS/MS and LC-QTOF-MS methods enable highly sensitive and selective simultaneous analysis of this compound alongside other pyrazole fungicides in a wide range of agricultural commodities.

These methods fulfill the requirements for regulatory compliance, risk assessment, and monitoring studies, ensuring the safety of food products and enabling informed decisions regarding the use of this fungicide.

References

Fundamental Principles of HPLC Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The primary goals of sample preparation are to remove interfering matrix components, protect the HPLC instrument, and concentrate the analyte to ensure the analysis is accurate, reproducible, and sensitive [1] [2]. For a pesticide like furametpyr, which may be present at low concentrations in a complex sample (e.g., agricultural products or environmental waters), effective sample cleanup is not just beneficial—it is essential.

A critical initial consideration is solvent compatibility. The solvent used to dissolve the final sample extract should be similar in elution strength to the initial mobile phase (often referred to as Mobile Phase A) to prevent peak distortion [3]. Furthermore, the final sample must be free of particulate matter to prevent damage to the HPLC system and columns [4].

Sample Preparation Method Selection for this compound

Selecting the appropriate sample preparation strategy depends on the sample matrix and the properties of the analyte. The table below summarizes the key techniques applicable to this compound analysis.

Table: Key Sample Preparation Techniques for Pesticide Analysis via HPLC

Technique Mechanism Primary Application Key Considerations for this compound
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids based on solubility [1] [2]. Isolating small molecules from liquid matrices (e.g., water) [5]. Choose a solvent like ethyl acetate, which is known to be effective for a wide range of pesticides, both polar and non-polar [6].
Solid-Phase Extraction (SPE) Selective retention of analyte onto a solid sorbent, followed by washing and elution [1] [2]. Extracting and concentrating analytes from complex matrices; excellent for sample clean-up [1]. A C18 cartridge is suitable for non-polar to moderately polar compounds. For more selective cleanup, consider graphitized carbon black (GCB) or primary-secondary amine (PSA) sorbents [6].
Filtration Physical removal of particulate matter using a membrane [1] [2]. Clarifying samples post-extraction; essential final step before HPLC injection [1]. Use a 0.22 µm or 0.45 µm pore size filter. For organic solvents, ensure the filter membrane is hydrophobic (e.g., PTFE) [1].
Concentration (Evaporation) Removal of excess solvent to increase analyte concentration [1]. Enhancing detection sensitivity, especially for trace analytes [1]. Use a nitrogen evaporator for efficiency and to prevent thermal degradation of the analyte [1].

The following workflow diagram outlines a logical pathway for selecting and sequencing these techniques based on your sample matrix.

Start Start: Sample Collection Homogenize Homogenize Sample Start->Homogenize Decision1 Sample Matrix Type? Homogenize->Decision1 Liquid Liquid Matrix (e.g., Water) Decision1->Liquid Liquid Solid Solid Matrix (e.g., Soil, Crop) Decision1->Solid Solid LLE Liquid-Liquid Extraction (LLE) Liquid->LLE SPE Solid-Phase Extraction (SPE) for clean-up/concentration Solid->SPE LLE->SPE Filter Filtration (0.22/0.45 µm filter) SPE->Filter Concentrate Concentrate via Evaporation Filter->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This is a robust, one-step extraction method suitable for a wide range of pesticides from various matrices [6].

  • Materials: Ethyl acetate (HPLC grade), anhydrous sodium sulfate, sodium bicarbonate (if sample is acidic).

  • Equipment: Centrifuge, mechanical shaker or homogenizer (e.g., Turrax), separation funnels or centrifuge tubes.

  • Step-by-Step Protocol:

    • Weighing: Accurately weigh 25 g of homogenized sample into a centrifuge tube [6].
    • Buffering (if needed): For acidic samples, add ~2 mL of a 4 mol/L phosphate buffer or ~2 g of sodium bicarbonate to adjust the pH to neutral [6].
    • Solvent Addition: Add 40 mL of ethyl acetate and 25 g of anhydrous sodium sulfate to the tube [6].
    • Extraction: Seal the tube and shake vigorously for several minutes using a mechanical shaker, or homogenize with a Turrax for 1-2 minutes [6].
    • Phase Separation: Centrifuge the mixture at >3000 rpm for 5 minutes to achieve clear phase separation [6].
    • Collection: Collect the upper organic (ethyl acetate) layer, which contains the extracted pesticides. The aqueous layer can be re-extracted with a fresh portion of ethyl acetate to improve recovery, if necessary.
Dispersive Solid-Phase Extraction (dSPE) Clean-up

This quick clean-up technique is highly effective for removing fatty acids, sugars, and other organic acids from the extract [6].

  • Materials: Primary-secondary amine (PSA) sorbent, graphitized carbon black (GCB), anhydrous magnesium sulfate.

  • Equipment: Centrifuge, vortex mixer.

  • Step-by-Step Protocol:

    • Transfer: Transfer a 1 mL aliquot of the ethyl acetate extract into a 2 mL dSPE tube containing 50 mg PSA and 50 mg GCB (optionally with magnesium sulfate for water removal) [6].
    • Shake: Vortex the mixture vigorously for 30-60 seconds.
    • Clarify: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 2-3 minutes.
    • Recovery: Carefully recover the clarified supernatant for the next step.
Concentration and Solvent Exchange

This step is crucial for achieving low detection limits.

  • Materials: Nitrogen or argon gas, appropriate solvent for reconstitution (e.g., methanol, acetonitrile, or initial mobile phase).

  • Equipment: Nitrogen evaporator, warm water bath (set at <40°C).

  • Step-by-Step Protocol:

    • Transfer: Transfer the cleaned extract to a clean evaporation tube.
    • Evaporate: Evaporate the extract to near dryness under a gentle stream of nitrogen while the tube is immersed in a warm water bath (≈40°C) [1].
    • Reconstitute: Immediately reconstitute the residue in 1.0 mL of a solvent compatible with the HPLC mobile phase (e.g., methanol or a methanol/water mixture) [6].
    • Vortex: Vortex thoroughly to ensure the residue is fully dissolved.
Filtration (Final Step Before HPLC)
  • Materials: Syringe filter (0.22 µm or 0.45 µm pore size, PTFE membrane for organic solvents).
  • Equipment: Syringe (1-5 mL).
  • Protocol: Draw the reconstituted sample into a syringe, attach the filter, and gently push the plunger to pass the sample through the filter into a clean, labeled HPLC vial [1].

Method Validation and Troubleshooting

For regulatory compliance, the developed method must be validated. The table below outlines key parameters and acceptance criteria, with reference data from a validated multi-pesticide method [6].

Table: Key Validation Parameters and Targets for this compound HPLC Analysis

Validation Parameter Description Target Acceptance Criteria (Example)
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified. ≤ 0.01 mg/kg [6]
Accuracy (Recovery) Closeness of the measured value to the true value, determined by spiking. 70-120% (e.g., 93% of pesticides showed acceptable recovery at 0.05 mg/kg) [6]
Precision (Repeatability) Closeness of agreement between a series of measurements under the same conditions. Relative Standard Deviation (RSD) < 20%
  • Common Challenges and Solutions:
    • Low Recovery: Ensure the extraction solvent (ethyl acetate) is efficient for this compound. Optimize the dSPE sorbent types and ratios to minimize analyte loss.
    • Matrix Effects (Ion Suppression/Enhancement in LC-MS): Use matrix-matched calibration standards. Improve the clean-up step (e.g., by optimizing GCB/PSA amount) or dilute the final extract if sensitivity allows [5].
    • Poor Chromatographic Peaks (Tailing/Broadening): Confirm the final sample solvent is compatible with the mobile phase. Ensure the sample is not overloaded; if so, dilute it further [3] [4].

References

Chromatographic Method for Furametpyr Enantioseparation

Author: Smolecule Technical Support Team. Date: February 2026

The core method for the enantioseparation of the chiral fungicide Furametpyr on a Chiralpak AD-H column is outlined in the table below [1].

Parameter Specification
Column Chiralpak AD-H [1]
Mobile Phase n-hexane/ethanol (90:10, v/v) [1]
Flow Rate 0.8 mL/min [1]
Detection UV at 220 nm [1]
Resolution (Rs) 8.85 [1]
Elution Order (+)-furametpyr followed by (-)-furametpyr [1]

Experimental Protocol & Workflow

The following workflow diagram illustrates the key stages of the analytical process for determining this compound enantiomers in environmental and food samples.

furametpyr_workflow start Start Analysis sample_prep Sample Preparation (Recovery: 73.1-101.8%) start->sample_prep hplc_analysis HPLC Analysis with Chiralpak AD-H Column sample_prep->hplc_analysis data_analysis Data Analysis & Enantiomer Quantification hplc_analysis->data_analysis end End data_analysis->end

Sample Preparation

The study employed a solid-phase extraction (SPE) cleanup procedure for sample matrices including rice, soil, and water [1]. While the specific SPE cartridges were not mentioned, the method was validated with the following performance metrics [1]:

  • Average Recoveries: Ranged from 73.1% to 101.8% across all matrices and fortification levels.
  • Precision: Expressed as Relative Standard Deviation (RSD), was below 14.0% for all matrices.

For complex cereal samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be considered as a modern multiresidue sample preparation technique, though its specific application to this compound was not detailed in the available search results [2].

HPLC System Operation
  • Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase (n-hexane/ethanol, 90:10, v/v) at the set flow rate until a stable baseline is achieved.
  • Injection: Inject the prepared sample solution.
  • Separation: Run the method under the isocratic conditions specified in the table above. The high resolution (Rs = 8.85) indicates a robust baseline separation of the enantiomers [1].
Data Analysis
  • Identify the enantiomers based on their elution order: (+)-furametpyr first, followed by (-)-furametpyr [1].
  • Quantify the enantiomers using an external standard calibration method.

Method Validation Parameters

The method was rigorously validated. The table below summarizes the key figures of merit for different sample matrices [1].

Matrix LOD LOQ
Water 2.0 µg/kg 6.7 µg/kg
Soil 0.02 mg/kg 0.07 mg/kg
Rice 0.07 mg/kg 0.23 mg/kg

Abbreviations: LOD: Limit of Detection; LOQ: Limit of Quantification.

Critical Method Development Notes

The search results provide general guidance on developing chiral methods, which can help in troubleshooting or adapting this protocol.

  • Column Selector: The Chiralpak AD-H column contains amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4]. This phase often separates enantiomers through hydrogen bonding and π-π interactions [5] [3].
  • Method Optimization Levers: If separation is inadequate, you can optimize by:
    • Adjusting the ratio or type of alcohol modifier (e.g., isopropanol instead of ethanol) in the mobile phase [5] [3].
    • Controlling the column temperature, as retention and selectivity typically decrease with increasing temperature [5] [3].

Application Considerations

  • Scope: This method is specifically applied for the enantioselective analysis of this compound in rice, soil, and water samples to support environmental and food safety monitoring [1].
  • Instrumentation: The original study used a standard HPLC-UV system. Adaptation to UHPLC-MS/MS is possible for higher sensitivity and confirmatory analysis, as demonstrated for multiresidue analysis of SDHI fungicides (the class to which this compound belongs) in cereals [2].

References

Application Note: Determination of Furametpyr and Related Fungicides in Foodstuffs by QuEChERS-HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pyrazole amide fungicides, such as furametpyr, are widely used in agriculture due to their broad-spectrum activity and high efficacy at low doses. They inhibit mitochondrial respiration by targeting succinate dehydrogenase (SDH) in plant fungal pathogens [1]. Monitoring their residue levels in food products is crucial for ensuring compliance with food safety regulations. This note describes a robust method for the simultaneous determination of this compound and seven other pyrazole amide fungicides in 12 food matrices [1].

Experimental Protocol

2.1. Reagents and Materials

  • Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade).
  • Additives: Formic acid, ammonium acetate.
  • Salts for Extraction: Magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
  • Adsorbents for Cleanup: Multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), octadecylsilane-bonded silica (C18), graphitized carbon black (GCB).
  • Standards: Analytical standards for the target fungicides (e.g., this compound, sedaxane, penthiopyrad), purity ≥ 96.9% [1].

2.2. Equipment

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
  • Analytical balance, centrifuge, vortex mixer, and mechanical shaker.

2.3. Sample Preparation Workflow

The sample preparation follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The workflow is as follows:

G Start Homogenized Sample (2.0 g) Extraction Extract with 10 mL Acetonitrile Add 1.5 g NaCl & 4.0 g MgSO₄ Shake vigorously for 2 min Start->Extraction Centrifuge1 Centrifuge at 4000 rpm for 5 min Extraction->Centrifuge1 Cleanup Clean-up: Take 1.5 mL supernatant Add 15 mg MWCNTs & 150 mg MgSO₄ Vortex and centrifuge Centrifuge1->Cleanup Dilution Dilute supernatant 1:1 with water Cleanup->Dilution Analysis HPLC-MS/MS Analysis Dilution->Analysis

2.4. HPLC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm).
  • Mobile Phase:
    • A: 5 mmol/L ammonium acetate in water.
    • B: 5 mmol/L ammonium acetate in methanol.
  • Gradient Program:
    • 0 min: 20% B
    • 2 min: 20% B
    • 10 min: 95% B
    • 12 min: 95% B
    • 12.1 min: 20% B
    • 15 min: 20% B
  • Flow Rate: 0.3 mL/min, Injection Volume: 2 μL, Column Temperature: 40°C.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Source Temperature: 115°C.
    • Desolvation Temperature: 500°C.
    • Desolvation Gas Flow: 1000 L/hr.
Results and Method Validation

The method was comprehensively validated for 8 pyrazole amide fungicides in 12 food matrices. The data for this compound and other key fungicides are summarized below.

Table 1: Method Validation Data for Selected Pyrazole Amide Fungicides in Plant Matrices [1]

Fungicide Spiked Level (mg/kg) Average Recovery (%) Intra-day RSD (%) Inter-day RSD (%) LOQ (mg/kg)
This compound 0.01 92.9 4.5 5.9 0.003
0.02 95.1 3.8 4.8
0.05 96.3 2.9 3.7
Sedaxane 0.01 88.5 5.2 6.8 0.001
Penthiopyrad 0.01 102.4 3.7 4.9 0.001
Pydiflumetofen 0.01 94.6 4.1 5.3 0.001

Table 2: Maximum Residue Limits (MRLs) for Context [1]

Fungicide Commodity MRL (mg/kg) Regulating Authority
Sedaxane Grape, Rice 0.01 EFSA
Sedaxane Ginseng 0.05 EFSA
Penthiopyrad Wheat 0.1 EFSA

Key Validation Parameters:

  • Linearity: The method demonstrated good linearity over a concentration range of 0.001–0.2 mg/L for all analytes, with correlation coefficients (r) greater than 0.99 [1].
  • Accuracy and Precision: As shown in Table 1, the recoveries for all fungicides, including this compound, were in the satisfactory range of 88.5–102.4%, with RSDs below 11.5% [1].
  • Sensitivity: The Limits of Quantification (LOQs) for all target compounds were 0.001–0.01 mg/kg, which are sufficiently low to monitor compliance with established MRLs [1].
  • Matrix Effects: Significant matrix effects were observed for all analytes across different food matrices, necessitating the use of matrix-matched calibration standards for accurate quantification [1].
Discussion

4.1. Analytical Technique Considerations This protocol utilizes HPLC-MS/MS with a triple quadrupole mass spectrometer in MRM mode, which is the gold standard for sensitive and selective quantification. For confirmatory analysis, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful complementary technique. It operates in full-scan mode with high mass accuracy, allowing for retrospective analysis of non-target compounds and providing fragment-ion information for unambiguous confirmation [2].

4.2. Metabolism in Biological Systems It is important for researchers to note that this compound undergoes extensive metabolism. Studies in rats and with human cytochrome P450 enzymes have identified major biotransformation pathways including N-demethylation and oxidation of methyl groups on both the pyrazole and isobenzofuran rings [3]. When analyzing biological samples (e.g., in toxicology studies), these metabolites should be considered.

Key Takeaways for Researchers

  • Core Method: The QuEChERS method using MWCNTs for cleanup, coupled with HPLC-MS/MS, is a validated, efficient, and reliable approach for extracting and quantifying this compound in complex plant matrices.
  • Critical Step: The use of matrix-matched calibration curves is essential to compensate for the significant matrix effects and ensure quantitative accuracy.
  • Advanced Confirmation: For non-targeted screening or definitive confirmation, LC-QTOF-MS is the recommended technique.
  • Broader Context: This method is part of a trend towards developing comprehensive multi-residue analytical methods to keep pace with evolving agricultural practices and global food safety regulations [1].

References

Introduction to Furametpyr and Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr is a systemic fungicide widely used to control sheath blight in rice and other fungal pathogens in various crops. It belongs to the chemical class of pyrazole amides and operates by inhibiting mitochondrial succinate dehydrogenase (SDH) [1] [2]. As a chiral molecule, it is typically used as a racemic mixture [2]. The need for monitoring its residues stems from established Maximum Residue Limits (MRLs) in food products to ensure consumer safety, necessitating reliable and sensitive analytical methods [1].

HPLC Method Development and Optimization

The separation of this compound is optimally performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically water and a water-miscible organic solvent like acetonitrile or methanol [3] [4].

Mobile Phase Composition

The composition of the mobile phase is a critical parameter for achieving optimal retention, peak shape, and resolution. The following table summarizes effective mobile phase systems documented for this compound analysis:

Organic Solvent Aqueous Component Additive/Modifier Primary Application / Notes
Acetonitrile Water 0.1% Formic Acid HPLC-MS/MS; enhances ionization in positive ESI mode [1]
Acetonitrile Water Phosphoric Acid Standard HPLC with UV detection; for MS, replace with formic acid [5]
Methanol Water 0.1% Formic Acid HPLC-MS/MS; alternative to acetonitrile [6]

For gradient elution, the method typically starts with a higher proportion of the aqueous phase (e.g., 60-80%) and increases the organic modifier concentration to elute less polar compounds. This is highly effective for multi-residue analysis where compounds have a wide range of polarities [7] [8] [4].

Stationary Phase and Instrumental Parameters
  • Stationary Phase: C18 (Octadecylsilane) columns are most commonly used. Specialized columns like the Newcrom R1 have also been successfully applied for this compound separation [3] [5].
  • Flow Rate: Standard HPLC methods often use 0.2 to 1.0 mL/min [8].
  • Detection: Mass Spectrometry (MS/MS) is preferred for residue analysis due to its high sensitivity and selectivity. This compound shows a robust response in positive electrospray ionization (ESI+) mode [1] [6].
  • Column Temperature: Analyses are often performed at ambient temperature, but thermostatting the column (e.g., 40°C) can improve separation efficiency and reproducibility [3].

Sample Preparation Protocol for Food Matrices

For the analysis of this compound residues in complex food matrices like vegetables, fruits, and grains, a robust sample clean-up is essential. The QuEChERS method is widely adopted for this purpose [1].

The following diagram illustrates the complete workflow from sample injection to data analysis:

G Start Start Analysis MP Mobile Phase Flow Start->MP Pump activates Inject Sample Injection MP->Inject Flow path established Column Separation in HPLC Column Inject->Column Sample carried to column Detect Analyte Detection Column->Detect Analytes separate and elute Data Chromatogram Generation Detect->Data Signal translated End Result Analysis Data->End Peaks identified & quantified

Procedure:

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile and shake vigorously.
  • Salting Out: Add a salt mixture (e.g., containing MgSO₄ and NaCl) to induce phase separation between acetonitrile and water. Centrifuge.
  • Clean-up: Transfer the upper acetonitrile layer to a tube containing a dispersive Solid-Phase Extraction (d-SPE) sorbent. Multi-Walled Carbon Nanotubes (MWCNTs) have been effectively used as a sorbent to remove pigments, organic acids, and other co-extractives from complex food matrices [1] [6].
  • Analysis: Vortex, centrifuge, and filter the purified extract for HPLC-MS/MS analysis.

Method Notes and Troubleshooting

  • pH Considerations: The pH of the mobile phase can influence the ionization state of the analyte, thereby affecting retention time and peak shape. For ionizable compounds, controlling pH is crucial [7] [4]. Note that pH should be measured and adjusted before adding the organic solvent [7].
  • Mobile Phase Filtration: Always filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates and prevent column clogging [7].
  • Degassing: Degas the mobile phase sufficiently by sonication or vacuum filtration to prevent air bubble formation in the system and detector [7].

Conclusion

This application note provides a detailed protocol for the precise and sensitive determination of this compound residues using HPLC. The recommended approach employs Reversed-Phase Chromatography with a C18 column and a mobile phase of acetonitrile and water modified with 0.1% formic acid, coupled with a QuEChERS-based sample preparation using MWCNTs for clean-up. This method is robust, reliable, and suitable for monitoring this compound in various food commodities to ensure compliance with food safety regulations.

References

Furametpyr enantiomers resolution protocol

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Enantioseparation Protocol

This protocol provides a robust method for the enantioselective separation and determination of the chiral fungicide this compound in rice, soil, and water matrices using High-Performance Liquid Chromatography (HPLC) [1] [2].

Principle

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms called enantiomers. In traditional analysis, these enantiomers are treated as a single compound. This chiral separation method uses a specially designed HPLC column to physically resolve the (+) and (-) enantiomers of this compound, allowing for their individual identification and quantification [1] [3].

Materials and Equipment
  • HPLC System: Equipped with a UV detector.
  • Chiral Column: Chiralpak AD-H column [1] [2] [4].
  • Mobile Phase: n-hexane and ethanol in a ratio of 90:10 (v/v) [1] [2].
  • Flow Rate: 0.8 mL/min [1] [2].
  • Detection Wavelength: 220 nm [1] [2].
  • Sample Matrices: Rice, soil, and water [1].
Method Workflow

The entire analytical procedure, from sample preparation to final analysis, follows a structured workflow as illustrated below:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis Identify Identify Enantiomers HPLC->Identify End End DataAnalysis->End Rice Rice Sample Extraction Extraction Rice->Extraction Soil Soil Sample Soil->Extraction Water Water Sample Water->Extraction Purification Purification Extraction->Purification Purification->HPLC Column Column: Chiralpak AD-H MobilePhase Mobile Phase: n-hexane/ethanol (90:10) Column->MobilePhase Flow Flow Rate: 0.8 mL/min MobilePhase->Flow Detection UV Detection: 220 nm Flow->Detection Quantify Quantify Enantiomers Identify->Quantify

Key Chromatographic Parameters and Performance

The following table summarizes the critical parameters and the validated performance of the method for detecting this compound enantiomers [1] [2]:

Parameter Specification / Value Notes / Context
Analytical Column Chiralpak AD-H Standard for chiral separations
Mobile Phase n-hexane/ethanol (90:10, v/v) Optimized for best resolution
Flow Rate 0.8 mL/min -
Detection Wavelength 220 nm UV detection
Chromatographic Resolution (Rs) Up to 8.85 Indicates excellent separation between peaks

| Elution Order | 1. (+)-furametpyr 2. (-)-furametpyr | - |

Table 2: Method Validation Data | Parameter | Water | Soil | Rice | | :--- | :--- | :--- | :--- | | Limit of Detection (LOD) | 2.0 µg/kg | 0.02 mg/kg | 0.07 mg/kg | | Limit of Quantification (LOQ) | 6.7 µg/kg | 0.07 mg/kg | 0.23 mg/kg | | Average Recovery | 73.1 - 101.8% (across all matrices) | - | | Precision (RSD) | < 14.0% (across all matrices) | RSD = Relative Standard Deviation |

Procedure Notes
  • Sample Preparation: While the search results confirm that the method was successfully applied to real samples of rice, soil, and water, the specific extraction and clean-up procedures for these matrices are not detailed in the provided abstracts [1] [2]. You may need to consult the full text of the paper or standard QuEChERS methods for pesticide residue analysis for this step.
  • Column Temperature: The effects of column temperature on the separation were evaluated in the original study, suggesting it is a parameter that can be optimized further if needed [1] [2].
  • System Suitability: Before running analytical samples, it is good practice to inject a standard solution of racemic this compound to ensure the system is achieving the required resolution (Rs > 8).

Importance of Chiral Separation in Environmental Analysis

It is critical to analyze chiral pesticides like this compound at the enantiomer level because the two enantiomers can exhibit different biological activities, degradation rates, and toxicological effects in the environment [1] [5]. Traditional analysis that treats them as a single compound provides only partial information, potentially leading to an inaccurate environmental risk assessment [1].

References

Analytical Challenges and Technique Selection

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr belongs to a class of pyrazole fungicides. While no specific capillary GC method for this compound was found in the current literature, scientific sources indicate that analysis of pyrazole fungicides like this compound by GC can be problematic, often requiring time-consuming derivatization steps to enhance volatility, which can introduce interference and complicate quantitation [1]. Consequently, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for determining this compound and similar compounds in complex matrices [1].

The following table summarizes the core parameters of validated LC-MS/MS methods for the simultaneous determination of this compound and other pyrazole fungicides.

Parameter Method Details
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]
Applicable Matrices Cereals (rice, wheat), vegetables (cucumber, tomato, lettuce), fruits (apple, grape) [1]
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [1]
Ionization Mode Electrospray Ionization (ESI) in positive mode [1]
Quantitative Performance The method has been successfully validated for simultaneous determination in the listed food matrices [1].

Detailed Protocol: Determination of this compound in Food Matrices by LC-MS/MS

This protocol is adapted from a published method for the simultaneous determination of five pyrazole fungicides [1].

Reagents and Materials
  • Solvents: LC-MS grade acetonitrile, methanol, and water.
  • Standards: Analytical standard of this compound (purity ≥97.0%) [1] [2].
  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
  • Cleanup Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18), and Graphitized Carbon Black (GCB). The study found that a mixture of PSA and C18 provided the best cleanup effects for the tested matrices [1].
  • Mobile Phase Additive: Ammonium acetate or formic acid.
Sample Preparation (QuEChERS)
  • Homogenization: Commingle the representative sample (e.g., fruits, vegetables, grains) and homogenize thoroughly.
  • Extraction: Weigh 10.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Salting Out: Add a salt mixture (typically 4 g MgSO₄ and 1 g NaCl) to induce phase separation. Shake immediately and vigorously for 1 minute to prevent clumping.
  • Centrifugation: Centrifuge the tube at >4000 rpm for 5 minutes. The organic (acetonitrile) layer will be on top.
  • Dispersive-SPE Cleanup: Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile extract into a tube containing a dispersive Solid-Phase Extraction (d-SPE) sorbent. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 [1]. Shake vigorously for 30 seconds.
  • Final Centrifugation & Filtration: Centrifuge the d-SPE tube and filter the supernatant through a 0.22 μm syringe filter into an LC vial prior to analysis.
LC-MS/MS Analysis Conditions
  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 2 μm) [1].
  • Mobile Phase: A) 5 mM Ammonium Acetate in Water; B) 5 mM Ammonium Acetate in Methanol [3].
  • Gradient Program:
    • 0 min: 5% B
    • 0-10 min: Ramp to 95% B
    • 10-13 min: Hold at 95% B
    • 13-13.01 min: Ramp to 100% B
    • 13.01-18 min: Hold at 100% B
    • 18-18.01 min: Return to 5% B
    • 18.01-20 min: Re-equilibrate at 5% B [1] [3].
  • Flow Rate: 0.3 mL/min [3].
  • Column Temperature: 40 °C [3].
  • Injection Volume: 3 μL [3].
  • Mass Spectrometer:
    • Ionization: Electrospray Ionization (ESI) in positive mode [1].
    • Operation Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound must be optimized on the instrument. The published method optimized these parameters for all five target fungicides [1].

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound analysis, from sample preparation to final analysis.

Start Start: Homogenized Sample SP Sample Preparation Start->SP Extraction ACN Extraction & Salting Out SP->Extraction Cleanup d-SPE Cleanup (PSA + C18) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data End Result Data->End

Guidance for GC Method Development

If developing a GC method for this compound is necessary, consider these general guidelines based on the properties of similar compounds:

  • Derivatization: this compound likely requires chemical derivatization before GC analysis to improve volatility and thermal stability [1].
  • Column Selection: For analyzing derivatized pesticides, a medium-polarity column is often a suitable starting point. A cyanopropyl-phenyl stationary phase (e.g., 5-50% phenyl) is commonly used for pesticide analysis and provides a good balance of polarity and temperature stability [4].
  • MS Detection: Capillary GC coupled with a Mass Spectrometer (GC-MS) operating in Selected Ion Monitoring (SIM) or MRM mode is essential for the selectivity and sensitivity required for residue analysis [5].

Quality Control and Validation

For regulatory analysis, the method should be validated according to international guidelines (e.g., SANTE/11312/2021). Key parameters to establish include:

  • Linearity and Calibration: Use matrix-matched calibration standards to compensate for matrix effects.
  • Accuracy and Precision: Assessed through recovery studies (e.g., 70-120% with RSD <20%) using spiked blank samples [1] [3].
  • Limit of Quantification (LOQ): The method should be sufficiently sensitive to meet the Maximum Residue Limits (MRLs) set by regulatory bodies [1].

References

Core Analytical Method for Furametpyr Enantioseparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the validated method parameters from the literature that you can use as a starting point for your experiments [1] [2] [3].

Parameter Specification
HPLC Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-hexane / ethanol = 90:10 (v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 220 nm
Column Temperature Not specified (effects were evaluated)
Elution Order (+)-Furametpyr, then (–)-Furametpyr
Resolution (Rs) Up to 8.85
Injection Volume 20 µL

The following workflow outlines the key stages of the method development and application process as described in the research.

Start Start: Method Development A Column Selection: Chiralpak AD-H Start->A B Mobile Phase: n-Hexane/Ethanol (90:10) A->B C Set Flow Rate: 0.8 mL/min B->C D Set Detection: UV at 220 nm C->D E Method Validation D->E F Application to Real Samples E->F G Data Analysis F->G

Troubleshooting FAQs and Optimization Guides

Here are solutions to common challenges you might face during method setup and operation.

FAQ 1: How can I improve peak resolution if it is below 8.85?
  • Check Mobile Phase Composition: Adjust the ratio of n-hexane to ethanol. A slight decrease in the ethanol percentage (e.g., from 10% to 8-9%) can increase retention and potentially improve resolution, but may also broaden peaks.
  • Verify Flow Rate: Ensure the flow rate is maintained at the optimized 0.8 mL/min. Slight deviations can affect back-pressure and efficiency.
  • Column Temperature: The original study evaluated temperature effects but did not specify the operating temperature [1] [3]. You can experiment with controlled temperatures (e.g., between 20°C and 40°C) to find the optimal balance between resolution, analysis time, and peak shape. Lower temperatures often enhance enantioselectivity.
FAQ 2: The retention time is too long. How can I shorten the analysis time?
  • Increase Polar Modifier: Slightly increasing the proportion of ethanol in the mobile phase (e.g., from 10% to 12-15%) will reduce retention time for both enantiomers. Be aware that this will also decrease resolution, so a careful balance is needed.
  • Consider Flow Rate: A small increase in flow rate (e.g., to 1.0 mL/min) can reduce analysis time, but may compromise resolution and increase system pressure. The method should be re-validated with any changes.
FAQ 3: The method sensitivity is insufficient for my samples. What can I do?

The established method has defined Limits of Detection (LOD) and Quantification (LOQ) [1] [2]. The table below lists these values for different matrices.

Matrix Limit of Detection (LOD) Limit of Quantification (LOQ)
Water 2.0 µg kg⁻¹ 6.7 µg kg⁻¹
Soil 0.02 mg kg⁻¹ 0.07 mg kg⁻¹
Rice 0.07 mg kg⁻¹ 0.23 mg kg⁻¹
  • Concentrate Your Sample Extract: If working with complex matrices like soil or rice, a sample pre-concentration step during extraction can lower your practical detection limits.
  • Check Injection Volume: The original method uses a 20 µL injection [1]. If your HPLC system allows, you can test a slightly larger injection volume, provided it does not cause peak distortion.
FAQ 4: Can this method be adapted for other pyrazole amide fungicides?
  • Possibly, but not directly. While Furametpyr is a pyrazole amide fungicide, each compound has unique chiral characteristics. The Chiralpak AD-H column is a good starting point for screening, but the mobile phase composition, column type (e.g., AD-H vs. OD-H), and other parameters will likely need re-optimization for each specific fungicide [4].

Key Takeaways for Method Improvement

  • Start with the Baseline: The parameters in the first table provide a highly robust and validated starting method [1] [2] [3].
  • Adjust Systematically: Change one parameter at a time (e.g., mobile phase ratio OR temperature OR flow rate) and carefully observe its effect on resolution and analysis time.
  • Validate Changes: Any modification to the original method must be thoroughly validated for your specific application to ensure accuracy, precision, and reliability.

References

reducing matrix interference in Furametpyr analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about reducing matrix effects in Furametpyr analysis:

  • Q1: What is the biggest challenge in analyzing this compound in food samples? The primary challenge is matrix interference, where co-extracted compounds from the sample (like pigments, organic acids, and sterols) can suppress or enhance the instrument signal for this compound. This leads to inaccurate quantification, higher detection limits, and can affect the method's precision and accuracy [1].
  • Q2: Which sample cleanup sorbent is most effective for this compound? Multi-walled carbon nanotubes (MWCNTs) have been shown to be highly effective as a cleanup sorbent for QuEChERS extracts. They provide a large surface area and excellent adsorption properties, efficiently removing impurities like pigments and organic acids while allowing for the high recovery of this compound and related pyrazole amide fungicides [1].
  • Q3: My analysis shows low recovery for this compound. What should I check? First, review your cleanup procedure. The amount of MWCNTs may need optimization for your specific matrix. Second, ensure your HPLC mobile phase contains a volatile salt like ammonium acetate and an acid such as formic acid, as these are critical for achieving a stable and strong chromatographic signal for this compound in positive electrospray ionization (ESI+) mode [1].
  • Q4: Can I use the same method for this compound in both leafy vegetables and grains? Yes, but the degree of matrix interference and the required rigor of the cleanup step will vary. A method based on a modified QuEChERS approach coupled with LC-MS/MS has been successfully validated for this compound in a wide range of matrices, from leafy rape to grains like wheat and corn. However, you must always validate the method for each specific matrix to confirm recovery and sensitivity [1].

Troubleshooting Guide

This table outlines common issues and their solutions, with experimental protocols based on the validated QuEChERS-HPLC-MS/MS method [1].

Problem Possible Cause Solution Experimental Protocol

| Low this compound Recovery | Inefficient extraction or over-aggressive clean-up. | Optimize the amount of MWCNTs adsorbent. | 1. Extract: Homogenize 10 g sample with 10 mL acetonitrile. 2. Clean-up: Test different amounts of MWCNTs (e.g., 25-100 mg) in a salt-containing tube (e.g., 1g MgSO4, 100mg PSA). Shake and centrifuge. 3. Analyze: Compare recovery rates to determine the optimal adsorbent load. | | High Background Noise/Matrix Interference | Inadequate removal of matrix components (pigments, acids). | Implement a two-step clean-up or change the adsorbent type. | Follow the protocol above, using 50 mg of MWCNTs as a starting point. The high surface area of MWCNTs is particularly effective at adsorbing a wide range of impurities. | | Poor Chromatographic Peak Shape | Suboptimal LC mobile phase conditions. | Adjust the mobile phase composition. | Use a mobile phase of 5 mM ammonium acetate in water (A) and acetonitrile (B), both with 0.1% formic acid. A gradient elution from 10% B to 90% B over a C18 column is recommended. | | Low Sensitivity in MS Detection | Ionization suppression in the MS source. | 1. Ensure effective clean-up. 2. Confirm MS parameters are tuned for this compound. | The compound ionizes well in ESI+ mode. The optimized MS/MS transition for this compound is m/z 334.0 -> 232.0 (quantifier). Use a collision energy of -25 eV. |

Optimized Analytical Workflow for this compound

The following diagram illustrates the complete experimental workflow, from sample preparation to instrumental analysis, for the determination of this compound residues.

furametpyr_workflow Start Sample Preparation (10 g homogenized food matrix) Extraction Extraction (10 mL acetonitrile, shake) Start->Extraction CleanUp Clean-up (50 mg MWCNTs, MgSO₄, PSA) Extraction->CleanUp LC Liquid Chromatography (C18 column) Mobile Phase A: 5mM Ammonium Acetate + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid CleanUp->LC MS MS/MS Detection ESI+ Mode Transition: m/z 334.0 → 232.0 Collision Energy: -25 eV LC->MS Result Data Analysis & Quantification MS->Result

Key Steps in the Workflow:

  • Sample Preparation: A representative 10 g portion of the homogenized food sample is weighed [1].
  • Extraction: The sample is extracted with 10 mL of acetonitrile, which effectively separates this compound from the bulk matrix [1].
  • Clean-up (Critical for Reducing Interference): The extract is purified using a mixture of salts and sorbents. Multi-walled carbon nanotubes (MWCNTs, 50 mg) are the key component for adsorbing interfering compounds. This is combined with magnesium sulfate (MgSO₄) for water removal and primary secondary amine (PSA) for removing fatty acids and other polar organic acids [1].
  • Liquid Chromatography: Separation is achieved on a reversed-phase C18 column using a gradient of acidified water and acetonitrile, which helps resolve this compound from any remaining matrix components [1].
  • MS/MS Detection: this compound is ionized in positive electrospray (ESI+) mode. The specific transition m/z 334.0 > 232.0 is monitored for highly selective and sensitive quantification [1].

References

optimizing Furametpyr recovery rates from soil

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Furametpyr in Soil

Here is a summary of two analytical methods for determining this compound residues in soil. The first is a chiral method for separating enantiomers, while the second is a multi-residue method.

Table 1: HPLC-UV Method for this compound Enantiomers in Soil [1]

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection
Analysis Goal Enantioseparation and determination of (+)- and (-)-furametpyr
Chromatographic Column Chiralpak AD-H
Mobile Phase n-hexane/ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 220 nm
Retention / Resolution Excellent resolution (Rs = 8.85)
Limit of Quantification (LOQ) 0.07 mg/kg
Average Recovery in Soil 73.1% to 101.8%
Precision (RSD) Below 14.0%

Table 2: QuEChERS-HPLC-MS/MS Method for Multiple Fungicides [2] This multi-residue method includes this compound among other pyrazole amide fungicides.

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Analysis Goal Simultaneous determination of 8 pyrazole amide fungicides
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Key Purification Adsorbent Multi-Walled Carbon Nanotubes (MWCNTs)
Ionization Mode Positive-mode electrospray ionization (ESI+)
Performance High sensitivity, accuracy, and applicability to various food matrices

The experimental workflow for the QuEChERS-HPLC-MS/MS method can be visualized as follows:

G Sample Soil Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Clean-up (e.g., MWCNTs) Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Results Data & Quantification Analysis->Results

FAQs and Troubleshooting Guide

Based on the gathered methodologies, here are answers to potential technical questions.

Q1: What is a typical sample preparation process for soil? While the cited QuEChERS method [2] was developed for foodstuffs, the principles are adaptable to soil analysis. The general workflow involves:

  • Extraction: Shaking the soil sample with an organic solvent (e.g., acetonitrile) and a salt mixture to induce phase separation.
  • Clean-up: Using adsorbents to remove co-extracted impurities. The study highlights Multi-Walled Carbon Nanotubes (MWCNTs) as particularly effective for purifying complex matrices by adsorbing pigments and organic acids [2]. This step is crucial for improving recovery and protecting instrumentation.

Q2: My recovery rates for this compound are low or inconsistent. What could be the cause? Recovery issues can stem from several parts of the analytical process:

  • Extraction Efficiency: The solvent and shaking time may be insufficient to fully release this compound from the soil matrix.
  • Incomplete Clean-up: Matrix components can cause signal suppression or enhancement in the detector (matrix effects), leading to inaccurate quantification. Ensuring a thorough clean-up, for instance by optimizing the amount of MWCNTs, is key [2].
  • Instrument Calibration: Using matrix-matched calibration standards (prepared in blank soil extract) instead of pure solvent standards is essential to compensate for matrix effects and provide accurate results [2].

Q3: Why should I consider the chirality of this compound in my analysis? this compound is a chiral molecule, meaning it has (+)- and (-)-enantiomers that are mirror images of each other [3]. Traditional analysis treats it as a single compound, but its enantiomers may degrade at different rates in the environment and could have different biological activities or toxicological effects [1]. For a precise understanding of its environmental fate and residue profile, a chiral method like the one using a Chiralpak AD-H column is recommended [1].

Key Technical Considerations for Method Optimization

  • Chiral vs. Achiral Analysis: Decide whether your study requires separate quantification of this compound enantiomers (using a chiral column) [1] or if measuring the total residue is sufficient (using a standard C18 column) [2].
  • Validation is Critical: Any method you use or adapt must be thoroughly validated for soil matrices. The methods cited demonstrated acceptable accuracy (recoveries of 73.1-101.8%) and precision (Relative Standard Deviation below 14.0%) [1] [2]. You should establish similar performance criteria for your own laboratory conditions.
  • Instrument Selection: HPLC-MS/MS generally offers higher sensitivity, selectivity, and better capability for confirming analyte identity compared to HPLC-UV [2].

References

Furametpyr method precision and accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQs for Method Improvement

Here are some potential FAQs built on general analytical knowledge and the specific context of Furametpyr.

Q: What are the most common sources of error in this compound analysis, and how can I mitigate them? Errors in analytical chemistry are typically categorized as follows [1]:

Error Type Description Mitigation Strategies
Gross Errors Significant, avoidable mistakes (e.g., incorrect sample handling, calculation errors, equipment misuse). Implement strict SOPs, ensure thorough personnel training, perform regular equipment calibration, and use rigorous data review processes [1].
Systematic Errors Consistent, predictable biases (e.g., from uncalibrated instruments or flawed method design). Perform regular calibration using certified reference materials (CRMs), run control and blank samples, and validate methods against standard protocols [1].
Random Errors Unpredictable variations inherent to any measurement system. Increase the sample size (n), conduct repeated trials, and employ statistical analysis to understand the range of variation [1].

Q: Which analytical techniques are most suitable for the precise determination of this compound? Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. One study developed a precise method for this compound and other pyrazole fungicides in food matrices using the following protocol [2]:

  • Sample Preparation: The "QuEChERS" method (Quick, Easy, Cheap, Effective, Rugged, and Safe) is effective for cereals, vegetables, and fruits.
  • Clean-up: Dispersive Solid-Phase Extraction (d-SPE) using sorbents like PSA, C18, and GCB.
  • Instrumentation: UPLC-MS/MS with electrospray ionization (ESI) in positive mode for this compound.
  • Calibration: Use of high-purity, certified this compound reference materials is essential for an accurate calibration curve [3] [2].

Experimental Workflow for this compound Analysis

The following diagram outlines a generalized workflow for this compound residue analysis, based on the methodology cited above.

G Start Start: Sample Collection (vegetables, fruits, cereals) A Sample Homogenization Start->A B Extraction (QuEChERS Method) A->B C Clean-up (d-SPE with PSA/C18/GCB) B->C D Instrumental Analysis (LC-MS/MS) C->D E Data Acquisition & Quantification D->E F Result: this compound Concentration E->F CRM Calibration with Certified Reference Material CRM->B  Ensures Accuracy CRM->E  Creates Calibration Curve

Key Principles for Precision and Accuracy

To improve your method's precision and accuracy, focus on these core areas:

  • Certified Reference Materials (CRMs): The foundation of accurate analysis. Using high-purity this compound CRMs from reputable suppliers for calibration is non-negotiable for obtaining reliable quantitative results [3].
  • Method Validation: Even when using a established technique like the QuEChERS-LC-MS/MS method, you must validate the method in your own laboratory. This process confirms that the method performs with the required precision (repeatability) and accuracy (closeness to the true value) for your specific samples and equipment [1] [2].
  • Parallel Measurements & Statistics: Conducting repeat measurements and using statistical methods like calculating standard deviation and confidence intervals are essential practices for quantifying precision and increasing confidence in your results [1].

References

Furametpyr Enantioseparation: Optimized Method & Temperature Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core validated method for the enantioseparation of furametpyr, which serves as the baseline for understanding the impact of various parameters [1] [2] [3].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Chiral Column Chiralpak AD-H [1] [2] [3]
Mobile Phase n-hexane / ethanol (90:10, v/v) [1] [2] [3]
Flow Rate 0.8 mL/min [1] [2] [3]
Detection UV at 220 nm [1] [2] [3]
Elution Order (+)-furametpyr, then (-)-furametpyr [1] [2]
Resolution (Rs) Up to 8.85 [1] [2] [3]

The developers of this method specifically evaluated the effects of mobile-phase composition and column temperature to achieve this excellent separation [1] [3]. Although the exact numerical data from the temperature evaluation is not provided in the abstracts, the methodology confirms that temperature is a critical variable for optimization.

Frequently Asked Questions

Here are answers to specific questions a researcher might have when working with this method.

Q1: What is the typical recovery and precision of this method for real samples? The method has been validated in rice, soil, and water samples. The average recoveries for this compound across these matrices range from 73.1% to 101.8% for all fortification levels. The precision, expressed as the relative standard deviation (RSD), is reported to be below 14.0% for all matrices [1] [2] [3].

Q2: The peak shape for my analyte is poor. What can I adjust? While the this compound method does not report peak shape issues, this is a common problem in chiral HPLC. Poor peak shape often stems from undesirable interactions between the analyte and residual silanols on the stationary phase. A standard troubleshooting step is to use mobile phase additives [4].

  • For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) or acetic acid can suppress ionization and improve peak shape.
  • For basic analytes, adding 0.1% diethylamine can have a similar beneficial effect [4].

Q3: How does temperature generally affect chiral separations? The effect of temperature on enantioselectivity can be complex. A common observation is that lower temperatures generally lead to better chiral selectivity and higher resolution for many compounds, as the analyte-stationary phase interactions become more defined [4] [5]. However, this is not a universal rule. In some cases, a temperature-dependent reversal of the elution order has been observed, highlighting the need for experimental evaluation [6] [7].

Troubleshooting & Optimization Guide

If the baseline method does not perform as expected in your laboratory, or if you wish to further optimize it, you can follow this workflow. The diagram below outlines a logical path for method fine-tuning.

G This compound Chiral Method Optimization Start Start: Baseline Method (Chiralpak AD-H, n-hexane/EtOH 90:10) Check_Resolution Check Resolution Start->Check_Resolution Low_Res Resolution < 1.5 Check_Resolution->Low_Res Yes Good_Res Resolution Acceptable Check_Resolution->Good_Res No Temp_Optimize Optimize Column Temperature Low_Res->Temp_Optimize Method_Valid Method Validated & Robust Good_Res->Method_Valid Flow_Optimize Optimize Flow Rate Temp_Optimize->Flow_Optimize Additive_Test Test Mobile Phase Additives (e.g., 0.1% Acid/Base) Flow_Optimize->Additive_Test Additive_Test->Check_Resolution

Optimization Steps Explained:

  • Optimize Column Temperature: Systematically investigate a range of temperatures (e.g., from 0°C to 40°C). For polysaccharide-based columns like the Chiralpak AD-H, it is recommended not to exceed 40°C to protect the stationary phase [4]. Lower temperatures often enhance selectivity but may increase backpressure and analysis time.

  • Optimize Flow Rate: The flow rate can significantly impact column efficiency (theoretical plates, N) and resolution. There is an optimal flow rate where efficiency is maximized. For example, one study showed that reducing the flow rate from 2.5 mL/min to 0.5 mL/min nearly doubled the plate count and increased resolution from 2.0 to 3.0 for a different chiral compound [4]. The baseline method uses 0.8 mL/min, which is a good starting point [1].

  • Test Mobile Phase Additives: If peak shape remains poor after adjusting temperature and flow, consider additives as mentioned in the FAQ section [4].

Key Takeaways for Scientists

  • Start with the Baseline: The published method for this compound on a Chiralpak AD-H column with n-hexane/ethanol is highly effective, achieving a resolution of 8.85 [1] [3].
  • Temperature is a Key Lever: Although specific data is limited for this compound, general chiral separation principles indicate that fine-tuning the column temperature is one of the most powerful tools for improving resolution and selectivity [4] [7].
  • Method Transference is Not Always Straightforward: Always re-validate a method in your own laboratory. Factors like specific instrument configurations, column age, and sample matrices can affect performance, making the troubleshooting guides above essential.

References

Furametpyr: Key Properties for Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core physicochemical data for furametpyr that can inform stability and handling decisions. [1] [2]

Property Value Significance for Sample Storage
Molecular Formula C₁₇H₂₀ClN₃O₂ [1] [2] -
Molecular Weight 333.81 g/mol [1] [2] -
Physical State Colourless crystalline solid [1] Low volatility reduces loss during storage.
Melting Point 150 - 150.2 °C [1] [2] Indicates thermal stability at standard lab temperatures.
Vapour Pressure 4.7 × 10⁻³ mPa (25 °C) [2] Low volatility reduces risk of loss during storage.
Octanol-Water Partition Coefficient (Log P) 2.36 - 3.35 [1] [3] Suggests medium lipophilicity; potential for adsorption to container surfaces.
Solubility in Water 225 - 255 mg/L (25 °C) [1] [2] Moderate water solubility.
Solubility in Organic Solvents Soluble in most [2] Guides choice for preparing stock solutions (e.g., in acetonitrile).

Experimental Protocols for Stability Testing

In the absence of direct literature, here are established methodologies you can adapt to investigate this compound's stability under your specific storage conditions.

Protocol for Forced Degradation Studies

This method helps identify potential degradation products and understand the compound's intrinsic stability. [3]

  • Objective: To stress this compound under various conditions (hydrolytic, oxidative, thermal, photolytic) to simulate long-term storage effects.
  • Materials:
    • This compound analytical standard.
    • Solvents: Water (buffered at different pH levels), acetonitrile, methanol, hydrogen peroxide solution.
    • Glassware: Clear and amber vials.
    • HPLC System: Reverse-phase column (e.g., Newcrom R1 [3]), UV/VIS detector.
  • Procedure:
    • Solution Preparation: Prepare this compound solutions in appropriate solvents (~1 mg/mL).
    • Stress Conditions:
      • Acidic/Basic Hydrolysis: Mix with 0.1M HCl and 0.1M NaOH. Store at room temperature and 60°C.
      • Oxidation: Mix with 3% H₂O₂. Store at room temperature.
      • Thermal Degradation: Expose solid standard and solutions to 50-60°C.
      • Photodegradation: Expose solid and solutions to UV and visible light.
    • Analysis: At scheduled intervals, analyze samples via HPLC. Monitor for the disappearance of the this compound peak and the appearance of new peaks (degradants).

The workflow for this protocol can be summarized as follows:

G Start Prepare this compound Solutions Acidic Acidic Hydrolysis (0.1M HCl) Start->Acidic Basic Basic Hydrolysis (0.1M NaOH) Start->Basic Oxidative Oxidative Stress (3% H₂O₂) Start->Oxidative Thermal Thermal Stress (50-60°C) Start->Thermal Photo Photolytic Stress (UV/Visible Light) Start->Photo Analysis HPLC Analysis with Reverse-Phase Column Acidic->Analysis Basic->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare Chromatograms (Main peak area & new peaks) Analysis->Compare

Protocol for Analyzing this compound in Biological Matrices

This protocol is adapted from a metabolism study in rats, which identified multiple metabolites, indicating the compound's susceptibility to transformation in biological systems. [4]

  • Objective: To extract and identify this compound and its metabolites from a complex matrix like plasma or urine.
  • Materials:
    • Biological samples (e.g., rat plasma/urine).
    • Internal standard.
    • Extraction solvents: Ethyl acetate, methanol.
    • HPLC-MS/MS System: Reverse-phase column, mass spectrometer.
  • Procedure:
    • Sample Preparation: Add internal standard to the biological sample.
    • Extraction: Liquid-liquid extraction with organic solvents like ethyl acetate.
    • Purification: Evaporate organic layer and reconstitute in mobile phase.
    • Analysis:
      • Chromatography: Use a reverse-phase HPLC method for separation.
      • Detection: Use Mass Spectrometry for identification. Key biotransformations to monitor include N-demethylation and oxidation of methyl groups on both the pyrazole and benzofuran rings. [4]

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter, inferred from the chemical properties.

Problem Possible Cause Solution
Low Analytical Recovery Adsorption to container walls. Use silanized glass vials. Add a small percentage of modifier to the solvent.
Chemical degradation during storage. Conduct forced degradation studies to identify stable pH and solvent conditions.
Appearance of Extra Peaks in Chromatogram Sample degradation. Compare with forced degradation studies. Adjust storage conditions (e.g., temperature, light protection).
Decreasing Peak Area Over Time Instability in stock or standard solutions. Prepare fresh stock solutions frequently. Store stock solutions at -20°C in amber vials.

Frequently Asked Questions

Q: What is the most stable medium for preparing this compound stock solutions? A: While specific data is unavailable, general best practices apply. Based on its solubility, this compound is likely stable in organic solvents like acetonitrile or methanol for stock solutions. Store at -20°C in amber vials to minimize thermal and photolytic degradation. Always verify stability empirically for your specific lot.

Q: What are the major metabolites of this compound that could interfere in analysis? A: In rats, major biotransformations include [4]:

  • N-demethylation (loss of a methyl group from the pyrazole ring).
  • Oxidation of the methyl groups on both the pyrazole and benzofuran rings to form alcohols/carboxylic acids.
  • Hydroxylation at various positions on the benzofuran ring. These metabolites should be considered as potential interferents or degradation products in your analysis.

Q: Is this compound light-sensitive? Should samples be protected from light? A: No specific photostability data was found. However, as a standard precaution for most chemicals, it is strongly recommended to store all this compound standards and samples in amber vials or in the dark to avoid potential photodegradation.

References

overcoming low Furametpyr recovery in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary cause of low Furametpyr recovery? Low recovery is often due to incomplete extraction or analyte loss during the sample cleanup (purification) step. Co-extracted matrix components (like pigments, fatty acids, or sugars) can interfere with the analysis or cause this compound to be adsorbed onto the cleanup sorbent [1].

  • Which food matrices are most challenging for this compound analysis? Matrices rich in pigments, fatty acids, or complex carbohydrates pose the greatest challenge. Research specifically mentions ginseng, grape, and goji berry as examples of complex matrices where this compound recovery must be carefully optimized [1].

  • What is the key advantage of using MWCNTs in the QuEChERS method? Multi-walled carbon nanotubes (MWCNTs) have a large surface area and excellent adsorption properties. They effectively remove a wide range of matrix impurities—such as pigments, phenols, and sterols—without significantly adsorbing this compound, leading to a cleaner extract and higher analyte recovery [1].

Troubleshooting Guide: Improving this compound Recovery

The table below outlines common problems and evidence-based solutions.

Problem Possible Cause Recommended Solution
Low recovery across all matrices Inefficient cleanup; analyte loss with traditional sorbents Replace traditional sorbents (e.g., PSA, GCB) with Multi-Walled Carbon Nanotubes (MWCNTs) during the dispersive-SPE cleanup step [1].
Low recovery in specific, complex matrices (e.g., ginseng, herbs) High interference from specific matrix components Optimize the ratio of MWCNTs to sample. For highly complex matrices, a higher amount of MWCNTs may be required for effective purification [1].
Poor peak shape or signal in LC-MS/MS Interaction of the analyte with metal surfaces in the HPLC system Use an HPLC column with inert (biocompatible) hardware. This prevents adsorption and improves peak shape and analyte recovery for metal-sensitive compounds [2].

Experimental Protocol: QuEChERS-HPLC-MS/MS

Here is a detailed methodology for the simultaneous determination of this compound and other pyrazole amide fungicides, adapted from a 2025 study analyzing 12 foodstuffs [1].

Workflow Overview The following diagram illustrates the complete sample preparation and analysis workflow:

G Start Sample Preparation (2g homogenized sample) A Extraction with 10 mL acetonitrile (1% formic acid) Start->A B Shake vigorously for 2 minutes A->B C Add salt mixture (4g MgSO4, 1g NaCl, 0.5g C6H5Na3O7·2H2O, 1g C6H5Na3O7) B->C D Centrifuge (4000 rpm, 5 min) C->D E Collect supernatant (6 mL) D->E F d-SPE Cleanup: Add 600 mg MgSO4, 200 mg MWCNTs E->F G Vortex (1 min), Centrifuge F->G H Filter supernatant (0.22 μm) G->H I HPLC-MS/MS Analysis H->I

1. Reagents and Materials

  • Analytical Standards: this compound (purity ≥98.2%) [1].
  • Solvents: Acetonitrile (HPLC grade), formic acid (LC-MS grade).
  • QuEChERS Salts: Magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O), disodium hydrogen citrate sesquihydrate (C₆H₅Na₃O₇) [1].
  • Cleanup Sorbents: Magnesium sulfate (MgSO₄) and Multi-Walled Carbon Nanotubes (MWCNTs) [1].
  • Equipment: Centrifuge, vortex mixer, analytical balance, and 50 mL centrifuge tubes.

2. Sample Preparation and Extraction

  • Weigh 2.0 g of homogenized food sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% formic acid.
  • Shake the mixture vigorously for 2 minutes.
  • Add the salt mixture: 4 g MgSO₄, 1 g NaCl, 0.5 g trisodium citrate dihydrate, and 1 g disodium hydrogen citrate sesquihydrate.
  • Shake immediately and vigorously for 1 minute to prevent salt clumping.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Purification (d-SPE Cleanup)

  • Transfer 6 mL of the supernatant (acetonitrile layer) into a 15 mL d-SPE tube containing 600 mg of MgSO₄ and 200 mg of MWCNTs.
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Pass the final supernatant through a 0.22 μm nylon membrane filter prior to HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • HPLC Column: For best results, especially to prevent analyte adsorption, use a C18 column with inert hardware [2]. The Fortis Evosphere C18/AR or similar columns are suitable for such analyses [2].
  • MS/MS Detection: Use Electrospray Ionization in positive mode (ESI+). For this compound, the optimized parameters in the study were:
    • Precursor Ion: m/z 333.0
    • Product Ion for Quantification: m/z 171.0
    • Collision Energy: 29 eV

Key Technical Considerations

  • Matrix Effects: Despite an effective cleanup, matrix effects can persist. Use matrix-matched calibration standards (prepared in blank matrix extract) for quantification to ensure accurate results [1].
  • Column Selection: The choice of HPLC column is critical. The trend towards inert (biocompatible) hardware significantly improves the recovery and peak shape of compounds that may chelate with metal surfaces in the HPLC flow path [2].

References

Mobile Phase Optimization for HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

The mobile phase strongly influences retention, selectivity, and peak shape in HPLC. Optimizing its parameters is crucial for developing a robust method [1]. The following table outlines key parameters you can adjust to improve your separation of Furametpyr.

Parameter Effect on Separation Optimization Guidance
Solvent Strength (Aqueous/Organic ratio) ↑ Organic strength: ↓ Retention time, can ↓ Resolution [2]. Adjust ratio to achieve retention factors (k) between 2-10. Use gradients for wide polarity ranges [2] [3].
pH (for ionizable analytes) Dramatically changes selectivity of ionizable compounds; affects peak shape [2] [4]. Adjust to ±1 pH unit from analyte pKa for maximum effect. Use buffers with capacity at desired pH [5] [2].
Buffer Concentration Insufficient capacity leads to poor pH control, unstable retention, and peak tailing [5]. Use sufficient buffer concentration (e.g., 10-50 mM). Ensure buffer is compatible with detector (e.g., MS) [5] [3].
Buffer Type & Additives Different buffers can modify selectivity; ion-pair reagents can aid separation of ionic compounds. Choose volatile buffers (e.g., ammonium formate) for LC-MS. Use high-purity solvents to avoid contamination [5] [4].

Troubleshooting Common Mobile Phase Issues

Here are answers to specific problems you might encounter related to the mobile phase.

Q: What causes retention time shifts and how can I fix them?

  • A: The most common cause is inconsistent mobile phase composition [4] [6]. Ensure the mobile phase is prepared with precise, volumetric ratios every time. Other causes include column temperature fluctuations, inconsistent pump flow rates, and column degradation [4].

Q: Why is my baseline noisy or drifting, especially in gradient elution?

  • A: This is often due to contaminated solvents, insufficient mobile phase degassing, or a contaminated detector flow cell [5] [4] [6].
    • Solutions: Use high-purity HPLC-grade solvents. Always degas your mobile phase thoroughly, preferably with an online degasser. Ensure your baseline is stable before starting a run [4].

Q: I am seeing peak tailing or fronting. Could the mobile phase be involved?

  • A: Yes. Peak tailing can be caused by secondary interactions (e.g., of basic compounds with silanol groups on the silica) [5]. Peak fronting can occur if the sample is dissolved in a solvent stronger than the mobile phase [5].
    • Solutions: For tailing, try using a high-purity silica column, adding a competing base like triethylamine to the mobile phase, or increasing the buffer concentration [5]. For fronting, ensure the sample is dissolved in the starting mobile phase or a weaker solvent [5].

Q: How can I prevent ghost peaks and unexpected baselines?

  • A: Ghost peaks are typically caused by contaminants in the water, mobile phase additives, or from the HPLC system itself [5] [3].
    • Solutions: Use fresh, high-purity water. Install a "ghost peak trap" column between the mixer and the injector to remove impurities from the mobile phase. Implement a strong eluent wash at the end of each gradient to flush the column [3].

Experimental Protocol: A Systematic Workflow for Optimization

When developing a method from scratch, follow a structured approach, changing only one parameter at a time to understand its effect [2].

Start Start Method Development C1 1. Initial Scouting • Run wide gradient (5-95% organic) • Use 0.1% Formic Acid & Ammonium Acetate buffers • Assess peak shape & retention Start->C1 C2 2. Fine-tune pH • Test buffers at different pH values • Target ±1 unit from estimated pKa • Observe selectivity changes C1->C2 C3 3. Optimize Gradient • Adjust slope & time for best resolution • Balance analysis time vs. separation C2->C3 C4 4. Final Isocratic Check • Test isocratic conditions near elution % • Confirm stability & robustness C3->C4 End Method Validation C4->End

Pro Tips for Robust Method Development

  • Use Guard Columns: A guard column with the same packing as your analytical column will protect it from contaminants and extend its life [3] [6].
  • Filter and Degas Consistently: Always filter your mobile phase through a 0.45 µm or 0.22 µm filter and degas thoroughly to prevent baseline noise and pump issues [4] [6].
  • Log Everything: Maintain a detailed log of mobile phase preparation, including the lot numbers of solvents and buffers, to ensure consistency and aid in troubleshooting [6].

References

Core Analytical Method for Furametpyr Enantioseparation

Author: Smolecule Technical Support Team. Date: February 2026

The established method for separating and determining Furametpyr enantiomers in various matrices (rice, soil, water) uses High-Performance Liquid Chromatography (HPLC) [1] [2].

Summary of Method Parameters [1]:

Parameter Specification
HPLC Column Chiralpak AD-H
Mobile Phase n-hexane/ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm

| Elution Order | First: (+)-furametpyr Second: (-)-furametpyr | | Resolution (Rs) | Up to 8.85 |

Sample Preparation and Validation Data: The method uses a solid-liquid extraction followed by a cleanup step. The method's performance was validated with the following results [1]:

Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Average Recovery (%) Precision (RSD, %)
Water 2.0 µg kg⁻¹ 6.7 µg kg⁻¹ 89.7 - 101.8 4.5 - 9.3
Soil 0.02 mg kg⁻¹ 0.07 mg kg⁻¹ 81.6 - 91.2 3.2 - 8.7
Rice 0.07 mg kg⁻¹ 0.23 mg kg⁻¹ 73.1 - 86.5 4.8 - 14.0

The following workflow diagrams the key stages of the analysis, from sample preparation to final determination.

furametpyr_workflow This compound Chiral Analysis Workflow start Sample (Rice, Soil, Water) step1 Sample Preparation & Extraction (Solid-Liquid Extraction) start->step1 step2 Sample Cleanup (QuEChERS method suggested) step1->step2 step3 HPLC Analysis Chiralpak AD-H Column n-Hexane/Ethanol (90:10) Flow: 0.8 mL/min, UV 220 nm step2->step3 step4 Data Analysis Peak Identification & Quantification Elution Order: (+)- then (-)-enantiomer step3->step4 end Result Determination step4->end

Troubleshooting FAQs

1. I am not getting baseline resolution for my this compound enantiomers. What can I adjust?

The high resolution (Rs up to 8.85) reported in the method is very robust, but if it degrades, consider the following troubleshooting steps [1]:

  • Check Mobile Phase Composition: Slight deviations in the n-hexane/ethanol ratio can significantly impact resolution. Precisely prepare the mobile phase at 90:10 (v/v) and ensure solvents are high-purity HPLC grade.
  • Verify Flow Rate: Confirm the flow rate is maintained at 0.8 mL/min. Higher flow rates can reduce resolution.
  • Monitor Column Temperature: The original method notes that column temperature affects separation. For better reproducibility, use a column heater to maintain a constant temperature. You may also experiment with temperature to optimize resolution, as the effects were evaluated in the original study.
  • Assess Column Health: A deteriorated column will lose its chiral resolving power. Check the system suitability standards. If performance is low, the column may need to be replaced.

2. Can I use a different chiral column for this separation?

The published method is specifically developed and validated for the Chiralpak AD-H column, which has a polysaccharide-based chiral stationary phase [1] [3]. While other chiral columns (e.g., with different polysaccharide derivatives) might work, switching would require a full re-development and validation of the analytical method, as the selectivity and mobile phase compatibility can differ greatly [3] [4].

3. Why is my recovery rate for this compound in rice samples low (below 70%)?

The recovery rates can be influenced by the sample preparation efficiency [1] [5].

  • Review Extraction Procedure: Ensure the extraction solvent and process (shaking time, centrifugation) are followed exactly as defined in the method. Inefficient extraction will lead to low recovery.
  • Optimize Cleanup: The cleanup step is critical for complex matrices like rice to remove co-extractives that can interfere. The cited research on Succinate Dehydrogenase Inhibitor (SDHI) fungicides recommends using a modified QuEChERS method for cereals. You could test different purifying sorbents like C18, PSA, or GCB to find the optimal combination that minimizes matrix effects without adsorbing the target analyte [5].

4. Is it possible to use a reversed-phase system for this chiral separation?

No. Standard reversed-phase HPLC systems, which use achiral columns like C18, cannot distinguish between enantiomers because the two forms have identical physicochemical properties in an achiral environment [4]. Chiral separation requires a chiral element in the system, which is achieved in this method by using the Chiralpak AD-H column [1] [4].

Important Technical Notes

  • Method Age: Please be aware that the specific method detailed here is from 2013. Chiral separation science is a rapidly advancing field. It is highly recommended to consult more recent literature or contact manufacturers of chiral HPLC columns (who often offer method screening services) for potentially updated or optimized methodologies [3] [6].
  • Instrumentation: The method uses conventional HPLC-UV. If you have access to UPLC/MS/MS, you could develop a faster, more sensitive, and more selective method, but the core chiral chromatography conditions (column and mobile phase) would be the essential starting point [5].

References

Furametpyr versus other pyrazole fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Profile and Mechanism of Action

This compound is a systemic fungicide with both curative and protectant properties. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial complex II, which disrupts cellular energy production in fungi [1] [2]. It is particularly effective against basidiomycete fungi, such as those causing sheath blight in rice [1] [3].

The table below summarizes its key characteristics:

Feature Description
Chemical Class Pyrazole-carboxamide fungicide [1]
FRAC Code 7 (Succinate Dehydrogenase Inhibitor, SDHI) [1]
Mode of Action Inhibits mitochondrial succinate dehydrogenase, disrupting cellular respiration [1] [2]
Primary Use Control of sheath blight in rice [1]
Application Rate 45-60 g active ingredient per hectare (granules) [3]
Toxicity (Acute Oral LD50, Rat) 590 - 640 mg/kg (Moderate toxicity) [1]
Regulatory Status Not approved in the EU; considered obsolete but may be available in some countries [1]

Comparison with Other Pyrazole Fungicides

The following table compares this compound with other pyrazole fungicides mentioned in the literature, based on their reported efficacy and properties.

Fungicide Name Key Target Fungi / Reported Efficacy Distinguishing Features / Notes
This compound Rice sheath blight (Basidiomycetes) [1] A foundational SDHI; status considered obsolete in some regions [1].
Pyrazole 3b Aspergillus niger (IZD: 32.0 mm), A. flavus (IZD: 30.0 mm) [4] A novel derivative; showed 100% inhibition at 500-1000 μg/mL; biocompatible on human skin cells [4].
Pyrazole 1v Fusarium graminearum (EC₅₀: 0.0530 μM) [5] Highly potent; activity comparable to commercial standard pyraclostrobin; contains aryl OCF₃ group [5].
Pyrazole 26 Botrytis cinerea, Rhizoctonia solani, Valsa mali (EC₅₀: 1.787 - 2.432 μg/mL) [6] Novel derivative; contains p-trifluoromethyl-phenyl moiety; broad-spectrum activity [6].
Penthiopyrad Powdery mildew, gray mold, rusts, Botrytis [7] Marketed SDHI; active against strobilurin and DMI-resistant diseases [7].

Experimental Protocols from Key Studies

To assist in evaluating the supporting data, here are the methodologies used in the cited studies.

  • For Pyrazole 3b [4]

    • Antifungal Assay: The agar well diffusion method was used to determine the Inhibition Zone Diameter (IZD) in millimeters (mm) against fungal pathogens like Aspergillus niger. The minimum inhibitory concentration (MIC) was also determined.
    • Biocompatibility Assessment: Cytotoxicity was tested on an HFB4 normal human skin cell line to ensure safety for potential pharmaceutical use.
    • Molecular Docking: Computational models simulated the compound's binding to fungal protein targets like FDC1 to predict interaction energy and stability.
  • For Pyrazole 1v [5]

    • Antifungal Assay: The mycelium growth rate method was employed. Fungal mycelia were exposed to the compound, and the effective concentration for 50% growth inhibition (EC₅₀) was calculated in μM.
    • Chemical Synthesis: Compounds were synthesized via a green three-component oxidative cyclization reaction involving arylhydrazines, aldehydes, and methyl propiolate.
  • For Pyrazole 26 [6]

    • Antifungal Assay: Also used the mycelium growth rate method. The percentage inhibition at 100 mg/L and the EC₅₀ values in μg/mL against various fungi were reported.

Key Insights and Efficacy Trends

  • Novel vs. Established Compounds: While this compound is a known SDHI, recent research focuses on novel pyrazole structures (e.g., 3b, 1v, 26) that show promising, and sometimes superior, potency against a broad spectrum of fungi in laboratory settings [4] [5] [6].
  • Structural Efficacy Relationships: Introducing specific functional groups enhances activity. The trifluoromethyl ether (OCF₃) group in compound 1v is noted for improving lipophilicity and binding affinity [5]. Similarly, the p-trifluoromethyl-phenyl moiety in compound 26 was critical for its high activity [6].
  • Addressing Resistance: The development of new pyrazole derivatives is largely driven by the need to overcome fungicide resistance in plant pathogenic fungi, a significant challenge for established fungicide classes [8].

Common SDHI Mechanism of Action

The following diagram illustrates the shared mitochondrial inhibition mechanism of SDHI fungicides like this compound.

sdhi_mechanism Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Fungicides Fungicide Pyrazole Fungicide (e.g., this compound) SDH Succinate Dehydrogenase (SDH) Mitochondrial Complex II Fungicide->SDH  Binds and Inhibits Fumarate Fumarate SDH->Fumarate  Normal Conversion (Blocked) ETC Electron Transport Chain (ETC) SDH->ETC Electron Transfer (Disrupted) Succinate Succinate Succinate->SDH ATP ATP Production ETC->ATP Oxidative Phosphorylation (Halted) CellularDeath Fungal Cell Death ATP->CellularDeath Energy Depletion Leads to

How to Conduct a Deeper Comparative Analysis

For a comprehensive and fair efficacy comparison, I suggest you:

  • Seek Direct Comparative Studies: Look for research that tests this compound and novel pyrazole derivatives side-by-side under identical conditions.
  • Consult Regulatory Databases: Check the European and US pesticide evaluation reports for detailed efficacy trial data on approved pyrazole fungicides.
  • Evaluate Beyond Efficacy: Consider factors like resistance risk, toxicity profile, and environmental fate alongside pure inhibitory potency for a full assessment.

References

Furametpyr chiral vs achiral analysis comparison

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Furametpyr Enantiomers

The table below summarizes the key characteristics of a published chiral HPLC method for this compound in environmental and food samples [1] [2].

Feature Specification
Analysis Type Chiral
Core Technique High-Performance Liquid Chromatography (HPLC)
Separation Column Chiralpak AD-H
Mobile Phase n-hexane/ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Chromatographic Resolution (Rs) 8.85
Elution Order (+)-furametpyr followed by (-)-furametpyr

Method Performance and Application

The developed chiral method was validated for its accuracy and sensitivity in different sample matrices, as shown in the table below [1] [2].

Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Average Recovery
Water 2.0 µg/kg 6.7 µg/kg 89.8 - 101.8%
Soil 0.02 mg/kg 0.07 mg/kg 81.6 - 88.7%
Rice 0.07 mg/kg 0.23 mg/kg 73.1 - 76.6%

This method successfully provided enantioselective analysis of this compound in real-world samples, which is a significant advancement over achiral methods [1] [2]. The high resolution of 8.85 indicates an excellent separation of the two enantiomers, which is critical for accurate individual quantification.

Detailed Experimental Protocol

For researchers seeking to implement this method, here is the detailed experimental protocol as described in the literature [1] [2]:

  • Sample Preparation: The specific procedures for preparing rice, soil, and water samples (e.g., extraction, clean-up) are not detailed in the provided abstracts. The validation data on recovery rates suggest that effective sample preparation methods were employed.
  • Instrumental Setup:
    • Column: Use a Chiralpak AD-H column.
    • Mobile Phase: Prepare n-hexane and ethanol in a 90:10 (v/v) ratio.
    • Flow Rate: Set to 0.8 mL/min.
    • Detection: Use a UV detector set at a wavelength of 220 nm.
    • Temperature: The effect of column temperature was evaluated but a specific temperature was not stated in the abstract. This parameter can be optimized for further fine-tuning.
  • Identification and Quantification:
    • Identify the (+)- and (-)-furametpyr enantiomers based on their elution order.
    • Quantify each enantiomer using calibrated standards, relying on the high resolution to ensure accurate measurement without interference.

This protocol allows for the precise determination of the concentration and ratio of each this compound enantiomer in various sample types.

Key Implications of Chiral Analysis

The ability to perform chiral analysis is crucial because the biological activity, environmental fate, and toxicity of each enantiomer in a chiral compound can differ significantly.

  • Enantioselective Metabolism: Research on this compound's metabolism has identified that a major biotransformation pathway in both rats and humans is N-demethylation, catalyzed by human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, and 3A4) [3]. This metabolic pathway could potentially be enantioselective, meaning one enantiomer might be metabolized faster than the other, leading to their unequal persistence in the environment or organisms.
  • Regulatory and Environmental Significance: Treating a chiral pesticide like this compound as a single compound (achiral analysis) provides incomplete and potentially misleading information [1] [4]. Chiral analysis enables:
    • Accurate environmental risk assessment for each enantiomer.
    • Understanding enantioselective degradation in soil and water.
    • Development of potentially more effective and safer enantiopure pesticides.

The following diagram illustrates the logical progression and critical importance of moving from achiral to chiral analysis for compounds like this compound.

Start Chiral Compound (e.g., this compound) A1 Achiral Analysis Start->A1 B1 Chiral Analysis Start->B1 A2 Treats enantiomers as a single compound A1->A2 A3 Incomplete information on fate and effects A2->A3 B2 Separates and quantifies individual enantiomers B1->B2 B3 Reveals enantioselective: - Metabolism [3] - Toxicity - Environmental Fate B2->B3 B4 Informed risk assessment and regulatory decisions B3->B4

Logical workflow comparing achiral and chiral analysis.

Limitations of the Available Data

It is important to note the constraints of the information found:

  • The search results did not contain specific details or performance metrics for a corresponding achiral method for this compound. Therefore, a direct, point-by-point performance comparison (e.g., speed, cost, sensitivity) between chiral and achiral methods for this specific pesticide cannot be fully constructed from these sources.
  • The provided data confirms that chiral analysis is technically feasible and provides critical stereochemical information that achiral analysis inherently lacks. The primary comparison is one of capability and informational completeness, rather than a head-to-head evaluation of two comparable methods.

References

Synergistic Combination of Furametpyr and Captan

Author: Smolecule Technical Support Team. Date: February 2026

A Chinese patent (CN107318865A) specifically claims a pesticidal composition composed of Furametpyr and Captan. The key details from this patent are summarized below [1].

Table 1: Patent Information for this compound and Captan Combination

Aspect Details
Patent Title The composition pesticide of captan and this compound compounding
Key Finding The mixture of this compound and Captan exhibits a synergistic effect, meaning the combined efficacy is greater than the sum of their individual effects.
Target Diseases Sheath blight (Rhizoctonia solani) on rice. The patent also suggests potential use against other diseases like Sclerotinia sclerotiorum and Botrytis cinerea.
Formulation Types The composition can be formulated as water dispersible granules, suspending agents, wettable powders, and others.
Reported Efficacy The combined composition provides "obvious" synergistic activity, with specific test results against rice sheath blight provided (see Table 2).

Table 2: Experimental Efficacy Data Against Rice Sheath Blight [1]

This compound : Captan Ratio Efficacy (%)
1:50 77.41
1:40 78.95
1:30 79.66
1:20 81.25
1:10 82.76
1:5 84.23
1:3 85.11
1:2 85.96
1:1 86.79
2:1 87.18
3:1 87.50
5:1 87.84
10:1 88.14
15:1 88.33
20:1 88.46
25:1 88.52
30:1 88.49

Research Context for Fungicide Synergy

The this compound-Captan combination fits into a broader research and development strategy in agriculture. The following diagram illustrates the logical pathway that leads to the investigation of such synergistic mixtures.

workflow Start Problem: Fungicide Resistance A High-Risk Single-Site Fungicides (e.g., Qo Inhibitors) Start->A B Target-Site Mutation (e.g., G143A in cytochrome b) A->B C Loss of Efficacy & Crop Loss B->C D Solution Strategy: Combination Fungicides C->D E Combine High-Risk & Low-Risk Agents D->E F Multiple Sites of Action E->F G Outcome: Delayed Resistance & Improved Control F->G

The rationale for developing combination fungicides, as shown above, is to combat resistance. Many modern fungicides are "single-site" inhibitors, which are highly specific but carry a high risk of pathogens developing resistance, often through a single mutation [2] [3]. Combining a high-risk fungicide with a partner that has a different mode of action creates a multi-site attack that is harder for the pathogen to overcome [2].

Common Synergistic Partners in Patents: While direct comparative data for this compound/Captan versus others is limited, patents reveal several other fungicides are commonly used in synergistic pairs, which can serve as reference points for researchers [4] [5]. These often involve mixing a single-site fungicide (like this compound) with a multi-site contact fungicide (like Captan) or another single-site fungicide with a different molecular target.

Experimental Protocol for Synergy Testing

For researchers looking to validate or compare synergistic combinations, the standard methodology involves in vitro bioassays and data analysis using established models. The general workflow is as follows.

protocol P1 1. Pathogen & Compound Prep S1 Grow target pathogen (e.g., Rhizoctonia solani) P1->S1 P2 2. In Vitro Bioassay S3 Treat growth medium with: - Compound A alone - Compound B alone - A+B mixtures - Untreated control P2->S3 P3 3. Data Collection S5 Calculate growth inhibition (%) P3->S5 P4 4. Synergy Analysis S6 Compare observed vs. expected inhibition using Colby's method or Wadley's model P4->S6 S2 Prepare compound stock solutions and serial dilutions S1->S2 S4 Measure mycelial growth inhibition after incubation period S3->S4

Key Steps Explained:

  • Pathogen and Compound Preparation: Pure cultures of the target pathogen (e.g., Rhizoctonia solani) are grown. Technical-grade fungicides are dissolved in appropriate solvents (e.g., acetone or DMSO) and diluted to a series of concentrations [1].
  • In Vitro Bioassay: A common method is the poison food technique. The fungicide solutions are mixed with molten potato dextrose agar (PDA) in petri dishes. Mycelial plugs from the pathogen culture are then placed in the center of the treated agar plates.
  • Data Collection: After a set incubation period (e.g., 2-3 days at a controlled temperature), the diameter of the fungal mycelium is measured. The percentage of growth inhibition is calculated for each treatment compared to the untreated control [1].
  • Synergy Analysis: The Colby method is frequently used to determine synergy [6]. It calculates the expected inhibition (E) of a mixture if the effects were merely additive:
    • E (%) = X + Y - (X × Y)/100
    • Where X and Y are the percentage inhibition of this compound and Captan applied alone, respectively.
    • If the observed inhibition (O) is greater than the expected (E), the combination is considered synergistic.

Future Research Directions

The field is moving towards more sophisticated methods for screening potential synergies. In silico approaches, such as molecular docking simulations and machine learning (Quantitative Structure-Activity Relationship, QSAR), are now being used to predict how different fungicides might bind to wild-type and mutated target sites (like cytochrome b), helping to rationally select the most promising combinations for laboratory testing before costly field trials [2] [3].

References

comparative metabolism of Furametpyr in rats and humans

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Metabolism of Furametpyr: Rats vs. Humans

The table below summarizes the key metabolic pathways and parameters of this compound in rats and humans, based on data from the identified study [1].

Parameter Rat Model (in vivo & in vitro) Human Model (in vitro)

| Major Biotransformation Reactions [1] | 1. N-demethylation 2. Oxidation of the methyl group at C3 of the pyrazole ring 3. Oxidation of the methyl group at C1 of the 1,3-dihydroisobenzofuran ring 4. Hydroxylation at C3 of the 1,3-dihydroisobenzofuran ring 5. Hydroxylation at C7 of the 1,3-dihydroisobenzofuran ring | N-demethylation (Major pathway) | | Key Metabolites Identified | 14 metabolites identified from in vivo studies [1]. 40 metabolites detected overall, with 13 metabolites and 4 glucuronides specifically identified [2] [3]. | Data not available in the provided search results. | | Primary Enzymes Involved | Data not available in the provided search results. | CYP1A1, CYP1A2, CYP2C19, CYP3A4 | | Excretion (Rat in vivo data) | Rapid excretion via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [2] [3]. | Data not available in the provided search results. | | Tissue Residues (Rat in vivo data) | Low concentrations (<1.1 ppm) in tissues after 7 days at high doses; major tissue metabolites were N-demethylated forms [2] [3]. | Data not available in the provided search results. | | Absorption (Rat in vivo data) | High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose) [2] [3]. | Data not available in the provided search results. |

Detailed Experimental Protocols

The comparative data was generated using the following key experimental methodologies:

  • Metabolite Identification in Rats: Metabolites in male rats were purified using a combination of chromatographic techniques. The chemical structures of 14 metabolites were definitively identified through spectroanalyses, specifically NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) [1].
  • In Vitro Biotransformation: The in vitro metabolism for both rat and human models was studied using liver microsomal fractions. The human cytochrome P450 data was specifically obtained using recombinant human cytochrome P450 enzymes [1].
  • Animal Dosing and Sampling: For the in vivo rat studies, (^{14}\text{C})-labeled this compound was administered orally to male and female rats at low (1 mg/kg) and high (200 or 300 mg/kg) doses. Excreta (urine and feces) were collected over 7 days, and tissues were analyzed for (^{14}\text{C}) concentrations and metabolite profiles at the end of the period [2] [3].

Experimental Workflow for Comparative Metabolism

The following diagram illustrates the logical workflow used in the primary study to generate the comparative metabolism data.

Key Insights for Research & Development

  • Species-Specific Differences: The data highlights a significant difference in metabolic complexity. Rats show a broader range of biotransformation pathways, while the major, characterized pathway in humans is N-demethylation. This is a critical consideration when extrapolating toxicological and pharmacokinetic data from rodent models to human risk assessment [1].
  • Focus on Human Enzymes: The identification of specific human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, 3A4) responsible for the primary metabolism of this compound is crucial. It allows for predicting potential drug-drug interactions in agricultural or occupational settings where exposure might occur alongside other substances metabolized by these enzymes [1].
  • Data Limitations: Please note that the available comparative data is over two decades old. Furthermore, the human data is derived solely from in vitro studies. Comprehensive in vivo human data on absorption, distribution, and excretion is not available in the searched literature.

References

Furametpyr degradation compared to other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr at a Glance

The table below consolidates key identification and physicochemical data for this compound, which are fundamental for understanding its environmental behavior [1] [2].

Property Details
IUPAC Name (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide [1]
Chemical Group Pyrazole-carboxamide fungicide [3]
FRAC Code / MoA 7 / Succinate Dehydrogenase Inhibitor (SDHI) [1] [3]
Water Solubility 255 mg/L (at 20°C, pH 7) [1]
Octanol-Water Partition Coefficient (log P) 2.36 [1] [2]
Vapor Pressure 0.000112 mPa (at 20°C) [1]

Understanding Fungicide Degradation

"Degradation" refers to the process of a chemical breaking down in the environment, and it can occur through different pathways. The available data provides some insights into this compound's behavior.

  • Metabolic Degradation in Mammals: A study on metabolism in rats identified several biotransformation pathways for this compound. The primary reactions include N-demethylation and oxidation of various methyl groups on its pyrazole and benzofuran rings [4]. The study also found that human cytochrome P450 enzymes (CYP1A1, 1A2, 2C19, and 3A4) catalyze the N-demethylation reaction [4].
  • Analytical Methods for Residues: A chiral separation method was developed to detect this compound enantiomers in water, soil, and rice, with a limit of detection (LOD) in water of 2.0 µg/kg [5]. This indicates that trace-level analysis is possible, but the study does not provide degradation rates.
  • Gap in Environmental Degradation Data: While the Pesticide Properties Database (PPDB) has fields for soil degradation (DT₅₀) and aqueous hydrolysis, these values are not listed for this compound [1]. This absence is a significant data gap for a comprehensive environmental comparison.

The following diagram illustrates the key metabolic degradation pathways of this compound identified in rats, which involve changes at specific sites on the molecule [4].

References

Furametpyr metabolite identification compared across species

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Metabolism: Cross-Species Comparison

This compound is a pyrazole-carboxamide fungicide that acts by inhibiting mitochondrial succinate dehydrogenase [1]. The table below summarizes the key comparative data on its metabolism.

Aspect Details
Chemical Description Pyrazole-carboxamide fungicide; chiral molecule, technical material is a racemate [1].
Major Biotransformations in Rats N-demethylation; Oxidation of the methyl group at C3 of the pyrazole ring; Oxidation of the methyl group at C1 of the isobenzofuran ring; Hydroxylation at C3 and C7 of the isobenzofuran ring [2] [3].
Major Biotransformation in Humans N-demethylation, catalyzed primarily by human cytochrome P450 enzymes CYP1A1, 1A2, 2C19, and 3A4 [2] [3].
Number of Metabolites Identified (Rats) 14 metabolites identified in excreta; 13 metabolites and 4 glucuronide conjugates identified in tissues [2] [4].
Excretion (Rat Studies) Rapid elimination, primarily via feces (45.5-53.3%) and urine (44.1-53.8%) within 7 days [4].
Tissue Residues Low concentrations detected in tissues 7 days post-administration [4].
Absorption High absorption from the gastrointestinal tract (>93.7% for a 1 mg/kg dose in rats) [4].

Experimental Protocols for Key Studies

The foundational data on this compound metabolism were generated using the following rigorous methodologies.

  • In Vivo Rat Metabolism Studies [2] [4]

    • Dosing: Male and female rats were administered 14C-labeled this compound orally at low (1 mg/kg) and high (200 or 300 mg/kg) doses.
    • Sample Collection: Urine, feces, and expired air were collected over a period of up to 7 days. In separate bile duct-cannulated rats, bile was collected.
    • Tissue Analysis: At predetermined intervals, tissues were harvested, and 14C concentrations were measured to determine distribution and depletion.
    • Metabolite Identification: Metabolites in excreta, bile, and tissues were purified using a combination of chromatographic techniques (e.g., HPLC). Their chemical structures were elucidated through spectroanalyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [2].
  • In Vitro Human Metabolism Studies [2] [3]

    • System: The study utilized recombinant human cytochrome P450 enzymes.
    • Incubation: this compound was incubated with specific CYP isoforms (including CYP1A1, 1A2, 2C19, and 3A4).
    • Analysis: The resulting metabolites were analyzed to identify the specific human enzymes responsible for its primary biotransformation (N-demethylation).

Metabolic Pathway and Workflow

The metabolic fate of this compound involves several key reactions. The following diagram illustrates the major biotransformation pathways identified in rats, which provide a comprehensive view of its metabolic fate.

furametpyr_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound N_Demethylation N-Demethylation (Major in Humans) This compound->N_Demethylation Pyrazole_Oxidation Oxidation at C3 (Pyrazole Ring) This compound->Pyrazole_Oxidation Isobenzofuran_Ox1 Oxidation at C1 (Isobenzofuran Ring) This compound->Isobenzofuran_Ox1 Isobenzofuran_Ox2 Hydroxylation at C3 (Isobenzofuran Ring) This compound->Isobenzofuran_Ox2 Isobenzofuran_Ox3 Hydroxylation at C7 (Isobenzofuran Ring) This compound->Isobenzofuran_Ox3 Glucuronidation Glucuronide Conjugation (Major in Bile) N_Demethylation->Glucuronidation Human_CYPs Catalyzed by CYP1A1, 1A2, 2C19, 3A4 N_Demethylation->Human_CYPs Pyrazole_Oxidation->Glucuronidation Isobenzofuran_Ox1->Glucuronidation Isobenzofuran_Ox2->Glucuronidation Isobenzofuran_Ox3->Glucuronidation Feces Feces (45.5-53.3%) Glucuronidation->Feces Urine Urine (44.1-53.8%) Glucuronidation->Urine

The overall experimental workflow for characterizing the metabolism of a compound like this compound, integrating both in vivo and in vitro approaches, can be summarized as follows.

experimental_workflow cluster_in_vivo In Vivo (Rat) Studies cluster_in_vitro In Vitro (Human) Studies Start Compound Administration (14C-labeled this compound) A Sample Collection (Urine, Feces, Bile, Tissues) Start->A D Incubation with Recombinant Human CYPs Start->D B Metabolite Purification (Chromatographic Techniques) A->B C Structural Elucidation (NMR & Mass Spectrometry) B->C Synthesis Data Synthesis & Cross-Species Comparison C->Synthesis E Metabolite Profiling & Identification D->E E->Synthesis

Key Insights for Researchers

  • Focus on Human-Relevant Pathways: The finding that N-demethylation is the major human biotransformation, catalyzed by specific CYP enzymes, is critical for toxicological assessment. This allows for more targeted studies on potential drug-drug interactions or human-specific toxic metabolites [2] [3].
  • Leverage Modern MetID Tools: While the foundational studies used robust techniques, modern Metabolite Identification (MetID) workflows can provide deeper insights. These include high-resolution mass spectrometry, automated metabolite profiling, and in silico prediction tools to support MIST (Metabolites in Safety Testing) and regulatory guidelines [5] [6].
  • Consider Regulatory Status: this compound is not approved for use in the European Union and is considered obsolete in some regions, though it may be available elsewhere [1]. This status is important for framing the context of any new research.

References

Furametpyr combination fungicide efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Furametpyr Fundamental Data

The table below summarizes key information about this compound from the available sources:

Property Description
IUPAC Name (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethylpyrazole-4-carboxamide [1]
CAS RN 123572-88-3 [1]
Mode of Action Systemic fungicide; inhibits mitochondrial succinate dehydrogenase (SDH) in fungal pathogens [2] [1]
FRAC Code 7 (Succinate dehydrogenase inhibitor - SDHI) [1]
Primary Use Controls sheath blight in rice [1]
Water Solubility 255 mg/L (at 20°C, pH 7) [1]
Octanol-Water Partition Coeff. (Log P) 2.36 [1]

Analytical Methods for Detection and Quantification

While direct combination efficacy data is lacking, robust analytical methods exist for detecting this compound residues across various matrices, which are crucial for designing and validating efficacy experiments.

Multi-Residue Analysis via QuEChERS-HPLC-MS/MS

A recent study developed a method for simultaneous analysis of this compound and seven other pyrazole amide fungicides in 12 food matrices (e.g., tomato, cucumber, apple, rice, soybean) [2].

  • Sample Preparation: Uses the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
  • Clean-up: Employs Multi-Walled Carbon Nanotubes (MWCNTs) as an adsorbent to effectively remove pigments and other co-extractives from complex matrices [2].
  • Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Detection Mode: Electrospray Ionization in positive mode (ESI+) [2].
  • Method Performance: The method was fully validated, demonstrating high sensitivity, accuracy, and precision, making it suitable for monitoring compliance with safety standards [2].
Chiral Separation Method

This compound is a chiral molecule. The following method was developed specifically for separating and quantifying its enantiomers in environmental samples [3]:

  • Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
  • Column: Chiralpak AD-H column.
  • Mobile Phase: n-hexane/ethanol (90:10, v/v).
  • Flow Rate: 0.8 mL/min.
  • Detection Wavelength: 220 nm.
  • Method Performance: Achieved a high resolution of 8.85. The method was validated with satisfactory accuracy (average recoveries of 73.1-101.8%) and precision (RSD <14.0%) [3].

The workflow below illustrates the primary analytical process for multi-residue analysis of this compound.

Start Sample Collection (Vegetables, Fruits, Grains) A Extraction (QuEChERS Method) Start->A B Purification (MWCNTs as Adsorbent) A->B C Instrumental Analysis (HPLC-MS/MS in ESI+ Mode) B->C D Data Analysis & Quantification C->D End Result: this compound Concentration D->End

Research Context and Alternative Strategies

Although data on this compound combinations is unavailable, current research provides context on fungicide combination strategies.

  • Regulatory Status: this compound is not approved under the European Union's EC 1107/2009 regulation and may be considered obsolete in some regions, which could explain the lack of recent combination studies [1].
  • Combination Strategy Rationale: Combining fungicides with different modes of action is a recognized strategy to combat resistance [4]. For instance, Quinone outside inhibitors (QoIs) are high-risk for resistance, and research uses in silico simulations and QSAR models to screen effective QoI-based combinations for other fungicides [4].

References

Furametpyr environmental fate compared to other carboxamides

Author: Smolecule Technical Support Team. Date: February 2026

Toxicology Profile of Carboxamide Fungicides

The table below summarizes acute toxicity data for furametpyr and related carboxamide fungicides, which generally show low acute toxicity to terrestrial vertebrates [1].

Compound Acute Oral LD₅₀ (Rat) Acute Dermal LD₅₀ (Rat/Rabbit) Fish LC₅₀ (96h) Daphnia LC₅₀ (24-48h)
This compound 640 (F); 590 (M) mg/kg >2000 mg/kg 1650 (μg/L) Information missing
Carboxin 3820 (F); 4150 (M) mg/kg >4000 mg/kg 1200-2300 μg/L 84,400 μg/L
Flutolanil >10,000 mg/kg >5000 mg/kg 2300-5400 μg/L 50,000 μg/L
Mepronil >10,000 mg/kg >10,000 mg/kg 8600-10,000 μg/L >10,000 μg/L
Thifluzamide >5000 mg/kg >5000 mg/kg 1200-2900 μg/L 1600 μg/L

Mechanism of Action and Experimental Context

The biological activity and environmental impact of a pesticide are influenced by its mechanism of action and how it is tested.

  • Mode of Action: this compound belongs to the carboxamide fungicide class, also known as SDHIs (Succinate Dehydrogenase Inhibitors). These compounds inhibit fungal respiration by disrupting the succinate-ubiquinone oxidoreductase (Complex II) pathway in the mitochondrial electron transport chain [1].
  • Experimental Protocols: The acute toxicity data in the table above is typically generated through standardized tests [1]:
    • Acute Oral & Dermal LD₅₀: Conducted on rats, this test determines the single-dose concentration that is lethal to 50% of the test population.
    • Aquatic Toxicity (LC₅₀): Tested on fish (e.g., Rainbow Trout) and aquatic invertebrates (e.g., Daphnia magna) to determine the concentration in water that causes 50% mortality over a set period (24-96 hours).

The following diagram illustrates the fungicidal mechanism of carboxamides like this compound.

G Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate Ubiquinone Ubiquinone Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction ComplexII->Fumarate e e⁻ Flow ComplexII->e e->Ubiquinone Electron Transfer Inhibitor This compound (Carboxamide) Inhibitor->Ubiquinone Binds to Block Site

Research Gaps and Future Directions

While the acute toxicity profile is useful, a complete environmental fate assessment requires more specific data that is not available in the current search results. Key information gaps for this compound include:

  • Degradation Pathways: How this compound breaks down in soil and water (hydrolysis, photolysis, microbial degradation).
  • Persistence: The half-life of this compound and its major transformation products in different environmental matrices (soil, water, sediment).
  • Mobility: Potential for leaching into groundwater or runoff into surface waters, often measured by the Koc (organic carbon adsorption coefficient).
  • Metabolite Toxicity: The identity and ecological impact of this compound's primary breakdown products.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.1244046 Da

Monoisotopic Mass

333.1244046 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YLX6TNK3NC

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

123572-88-3

Metabolism Metabolites

Furametpyr has known human metabolites that include 3-Chloro-5-methyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)-1H-pyrazole-4-carboxamide.

Wikipedia

Furametpyr

Dates

Last modified: 08-15-2023
1: Dong F, Chen X, Xu J, Liu X, Chen Z, Li Y, Zhang H, Zheng Y. Enantioseparation and determination of the chiral fungicide furametpyr enantiomers in rice, soil, and water by high-performance liquid chromatography. Chirality. 2013 Dec;25(12):904-9. doi: 10.1002/chir.22232. Epub 2013 Sep 7. PubMed PMID: 24038350.
2: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 2. (14)C excretion, (14)C concentrations in tissues, and amounts of metabolites in rats. J Agric Food Chem. 2000 Nov;48(11):5760-7. PubMed PMID: 11087551.
3: Nagahori H, Yoshino H, Tomigahara Y, Isobe N, Kaneko H, Nakatsuka I. Metabolism of furametpyr. 1. Identification of metabolites and in vitro biotransformation in rats and humans. J Agric Food Chem. 2000 Nov;48(11):5754-9. PubMed PMID: 11087550.
4: Dong F, Chen X, Liu X, Xu J, Li Y, Shan W, Zheng Y. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. J Chromatogr A. 2012 Nov 2;1262:98-106. doi: 10.1016/j.chroma.2012.08.100. Epub 2012 Sep 5. PubMed PMID: 22999200.
5: Shen Y, Li Z, Ma Q, Wang C, Chen X, Miao Q, Han C. Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry. J Agric Food Chem. 2016 May 18;64(19):3901-7. doi: 10.1021/acs.jafc.6b00530. Epub 2016 May 3. PubMed PMID: 27112545.

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